2-Amino-4,5-dimethylfuran-3-carbonitrile
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-4,5-dimethylfuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHDPRAJHGRGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302744 | |
| Record name | 2-Amino-4,5-dimethyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-88-4 | |
| Record name | 2-Amino-4,5-dimethylfuran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 153310 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5117-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4,5-dimethyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-dimethyl-3-furancarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4,5-dimethylfuran-3-carbonitrile (CAS 5117-88-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan derivative that serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. Belonging to the class of 2-aminofurans, this compound integrates several key functional groups—an amine, a nitrile, and a dimethyl-substituted furan ring—into a compact heterocyclic scaffold. Its unique electronic and steric properties make it an attractive starting material for the synthesis of more complex heterocyclic systems, including those with potential pharmacological activities. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application. The key identifiers and physical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5117-88-4 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| Melting Point | 163-169 °C | |
| Appearance | Solid (form may vary) | |
| SMILES | Cc1oc(N)c(C#N)c1C | [1] |
| InChI Key | ACHDPRAJHGRGDC-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or before use.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amine protons. The two methyl groups (at positions 4 and 5) would likely appear as singlets in the aliphatic region (approx. δ 1.8-2.5 ppm). The amine (-NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show seven distinct signals corresponding to each carbon atom. Key signals would include those for the two methyl carbons, the nitrile carbon (C≡N, typically δ 115-120 ppm), and the four carbons of the furan ring, including the C-NH₂ carbon at a downfield shift.
-
IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A sharp, strong absorption band is expected around 2200-2260 cm⁻¹ , characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching of the primary amine will appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H, C=C, and C-O stretching vibrations will also be present.
Synthesis and Mechanism
The synthesis of 2-aminofuran-3-carbonitriles is most commonly achieved through a multicomponent reaction that resembles the principles of the well-known Gewald aminothiophene synthesis.[3][4] While the Gewald reaction explicitly produces 2-aminothiophenes using elemental sulfur, analogous pathways can be employed to construct the furan ring.[4]
A prevalent method involves the condensation of an α-hydroxyketone with an active methylene nitrile, such as malononitrile, under basic conditions. For this compound, the specific reactants are acetoin (3-hydroxy-2-butanone) and malononitrile .
Reaction Rationale and Mechanism
The causality behind this synthetic choice rests on the efficiency and atom economy of multicomponent reactions.
-
Base-Catalyzed Condensation: The reaction is initiated by a base (e.g., piperidine, triethylamine) which deprotonates the highly acidic methylene carbon of malononitrile, forming a stabilized carbanion.
-
Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetoin. This step is a classic Knoevenagel-type condensation.
-
Cyclization and Dehydration: Following the initial addition, an intramolecular cyclization occurs. The hydroxyl group of the acetoin moiety attacks one of the nitrile groups, which is a key step in forming the furan ring. A subsequent dehydration (loss of a water molecule) and tautomerization lead to the stable, aromatic 2-aminofuran product.
The overall workflow is a self-validating system; the reaction proceeds towards the thermodynamically stable aromatic furan product, often precipitating from the reaction mixture, which simplifies purification.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), acetoin (0.1 mol), and malononitrile (0.1 mol).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and melting point analysis.
Chemical Reactivity and Synthetic Potential
The molecule's utility stems from the reactivity of its three distinct functional regions: the amino group, the nitrile group, and the furan ring. This trifecta of functionality allows for a diverse range of subsequent chemical transformations.
-
Amino Group (-NH₂): As a nucleophilic primary amine attached to an electron-rich ring system, it can readily undergo acylation, alkylation, diazotization, and condensation reactions to form amides, secondary/tertiary amines, and imines, respectively. This is a common handle for building larger molecular scaffolds.
-
Nitrile Group (-C≡N): The nitrile group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or undergo addition reactions with organometallic reagents.
-
Furan Ring: While aromatic, the furan ring can participate in electrophilic substitution reactions and is also susceptible to Diels-Alder reactions, providing a pathway to complex bicyclic structures.
Caption: Potential synthetic transformations of the core molecule.
Applications in Research and Drug Development
Substituted 2-aminofurans and their derivatives are prevalent motifs in medicinal chemistry. Their ability to act as hydrogen bond donors and acceptors, combined with a rigid heterocyclic core, makes them excellent scaffolds for interacting with biological targets.
-
Scaffold for Bioactive Molecules: The compound is a precursor for synthesizing fused heterocyclic systems like furopyrimidines or thienopyrimidines (if the furan is used as a diene and undergoes subsequent transformations), which are known pharmacophores.[5][6] Many kinase inhibitors and receptor antagonists incorporate similar structural motifs.
-
Combinatorial Chemistry: Due to its multiple points for diversification, this compound is an ideal building block for creating libraries of related compounds for high-throughput screening in drug discovery programs.[7]
-
Materials Science: The electron-rich nature of the aminofuran system suggests potential applications in the development of organic electronic materials, such as dyes and functional polymers.[4]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity 4). It is crucial to avoid generating dust.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety gloves, safety glasses with side shields, and a lab coat. If there is a risk of dust formation, use a dust mask or work in a ventilated hood.[8]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep it away from strong oxidizing agents and strong bases, with which it may react violently.[8]
-
First Aid: In case of contact, rinse the affected area with plenty of water.[8][9] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[8][9]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the chemical.[8][9][10]
References
- 1. This compound | CAS 5117-88-4 [matrix-fine-chemicals.com]
- 2. 2-Amino-4,5-dimethyl-3-furancarbonitrile | C7H8N2O | CID 290220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. fds.gruposuca.com [fds.gruposuca.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-4,5-dimethylfuran-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan derivative of significant interest in synthetic and medicinal chemistry. Its rigid heterocyclic scaffold, adorned with reactive amino and cyano functionalities, makes it a versatile building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems with potential pharmacological activities. Understanding the nuanced details of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and ultimately, for the rational design of new therapeutic agents. This guide provides a comprehensive analysis of the structural and electronic properties of this compound, drawing upon established principles and spectroscopic data from closely related analogues.
Molecular Structure and Geometry
The molecular formula of this compound is C₇H₈N₂O, with a molecular weight of 136.15 g/mol .[1] The core of the molecule is a five-membered furan ring, which is an aromatic heterocycle. The planarity of the furan ring is a key feature, influencing the overall molecular geometry.
Key Geometric Features (Predicted):
-
Furan Ring: The internal bond angles of the furan ring will deviate slightly from the ideal 108° of a regular pentagon due to the presence of the oxygen heteroatom and the electronic effects of the substituents.
-
Exocyclic Bonds: The C-N bond of the amino group and the C-C bond of the cyano group are expected to have partial double bond character due to resonance, leading to shorter bond lengths than typical single bonds.
-
Methyl Groups: The C-C bonds connecting the methyl groups to the furan ring will be standard sp²-sp³ single bonds.
The overall planarity of the molecule facilitates π-π stacking interactions in the solid state, which can influence its crystal packing and physical properties.
Electronic Structure and Bonding
The electronic structure of this compound is characterized by a delocalized π-system extending over the furan ring and the exocyclic amino and cyano groups. This delocalization is a critical determinant of the molecule's chemical reactivity and spectroscopic properties.
Orbital Hybridization:
-
Furan Ring (C and O atoms): The four carbon atoms and the oxygen atom of the furan ring are sp² hybridized. Each of these atoms contributes one p-orbital to the aromatic π-system.
-
Amino Group (N atom): The nitrogen atom of the amino group is also considered to be predominantly sp² hybridized, allowing its lone pair of electrons to participate in the π-system of the ring.
-
Cyano Group (C and N atoms): The carbon and nitrogen atoms of the cyano group are sp hybridized, forming a linear moiety with a triple bond. The π-bonds of the cyano group can conjugate with the furan ring's π-system.
-
Methyl Groups (C atoms): The carbon atoms of the methyl groups are sp³ hybridized.
Resonance and Aromaticity:
The furan ring itself is aromatic, with 6 π-electrons (four from the carbon atoms and two from the oxygen atom's lone pair) satisfying Hückel's rule (4n+2). The presence of the electron-donating amino group at the C2 position and the electron-withdrawing cyano group at the C3 position significantly influences the electron density distribution within the ring.
Several resonance structures can be drawn to illustrate this electron delocalization, highlighting the push-pull nature of the substituents. The lone pair of the amino group is delocalized into the ring, increasing the electron density, particularly at the C3 and C5 positions. Conversely, the cyano group withdraws electron density from the C3 position. This electronic push-pull system enhances the stability of the molecule and modulates the reactivity of the functional groups.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Amino-4,5-dimethylfuran-3-carbonitrile: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-4,5-dimethylfuran-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework for predicting its behavior in a range of organic solvents. Furthermore, a comprehensive, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility is presented, empowering researchers to generate reliable data for formulation development, process chemistry, and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount hurdle that can dictate the success or failure of a drug candidate.[1] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, sub-optimal therapeutic outcomes. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.[1][2]
This guide focuses on this compound, a molecule possessing a constellation of functional groups that suggest a complex and nuanced solubility profile. Understanding how this molecule interacts with various organic solvents is essential for a multitude of processes, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high purity and yield.
-
Formulation: The development of oral, parenteral, and topical dosage forms is critically dependent on the API's solubility in pharmaceutically acceptable excipients.
-
Preclinical and Clinical Testing: Ensuring consistent and predictable drug exposure in in-vitro and in-vivo models requires a well-characterized solubility profile.
This document will first delve into the theoretical underpinnings of solubility, analyzing the molecular structure of this compound to predict its behavior. Subsequently, a detailed experimental protocol will be provided to enable the empirical determination of its solubility, ensuring that theoretical predictions can be validated with robust experimental data.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4] This concept is governed by the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules.[5] A thorough analysis of the solute's structure is the first step in predicting its solubility in a given solvent.
Physicochemical Properties of this compound
The structure of this compound (Figure 1) reveals several key features that will influence its solubility:
-
Molecular Formula: C₇H₈N₂O
-
Molecular Weight: 136.15 g/mol
-
Melting Point: 163-169 °C
-
Key Functional Groups:
-
Amino Group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor. This group imparts a degree of polarity to the molecule.
-
Nitrile Group (-C≡N): A highly polar functional group with a strong dipole moment, capable of acting as a hydrogen bond acceptor.[6][7]
-
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen's lone pairs can act as hydrogen bond acceptors.
-
Methyl Groups (-CH₃): Nonpolar, hydrophobic moieties that contribute to van der Waals interactions.
-
The presence of both hydrogen-bond donating and accepting groups, along with a significant dipole moment from the nitrile functionality, suggests that this compound is a polar molecule. However, the presence of the furan ring and two methyl groups introduces nonpolar character. This amphiphilic nature implies that its solubility will be highly dependent on the specific characteristics of the organic solvent.
The Role of Intermolecular Forces in Solubility
The dissolution of a solid solute in a liquid solvent can be conceptualized as a three-step process:
-
Solute-solute interactions in the crystal lattice must be overcome.
-
Solvent-solvent interactions must be disrupted to create a cavity for the solute molecule.
-
Solute-solvent interactions are formed.
For dissolution to be favorable, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, arising from temporary fluctuations in electron distribution. These are the dominant forces in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.[6]
-
Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).[6]
The interplay of these forces dictates the solubility of this compound in different classes of organic solvents.
Predicted Solubility in Various Organic Solvent Classes
Based on the structural analysis, we can predict the likely solubility of this compound in the following solvent classes:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the amino and nitrile groups of the solute. The polarity of both solute and solvent are well-matched.[6] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can accept hydrogen bonds from the amino group. They can also engage in strong dipole-dipole interactions with the nitrile group.[6] |
| Nonpolar Solvents | Hexane, Toluene, Carbon Tetrachloride | Low | The significant polarity of the solute makes it incompatible with nonpolar solvents. The energy required to break the strong solute-solute interactions (hydrogen bonding and dipole-dipole) would not be compensated by the weak van der Waals forces formed with the solvent.[3] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to Low | These solvents have some polarity but are not strong hydrogen bond donors or acceptors. Solubility will depend on the balance between dipole-dipole interactions and the disruption of the solute's crystal lattice. |
This table presents predicted solubility based on theoretical principles. Experimental verification is essential.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions provide valuable guidance, empirical determination of solubility is indispensable for drug development.[1] The following protocol outlines the "shake-flask" method, a gold-standard technique for determining thermodynamic (or equilibrium) solubility.[8]
Rationale for the Shake-Flask Method
The shake-flask method is designed to achieve a state of equilibrium between the undissolved solid solute and a saturated solution.[8] By ensuring an excess of the solid is present and allowing sufficient time for equilibrium to be reached, the measured concentration of the dissolved solute represents its true thermodynamic solubility under the specified conditions.[9]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of the Slurry: a. Add an excess amount of this compound to a glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to 1 mL of the solvent. b. Accurately record the weight of the compound added. c. Add a known volume of the selected organic solvent to the vial.
-
Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). c. Agitate the slurries for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Sampling: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Analysis: a. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. b. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions. c. Use the calibration curve to determine the concentration of the diluted sample. d. Back-calculate to determine the concentration in the original undiluted sample, which represents the thermodynamic solubility. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Self-Validating System:
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Visual Confirmation: At the end of the experiment, undissolved solid must be present in the vial.
-
Time to Equilibrium: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent solubility values, confirming that equilibrium has been reached.
-
Multiple Replicates: The experiment should be performed in at least triplicate to assess the precision of the measurement.
Advanced Predictive Models: Hansen Solubility Parameters
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed.[10][11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
These three parameters can be treated as coordinates in a three-dimensional "Hansen space".[10] The principle is that substances with similar HSP values (i.e., are "close" in Hansen space) are likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted to occur.[11]
While the experimental determination of HSP for a new compound like this compound requires a series of solubility tests in a range of characterized solvents, computational methods can provide reasonable estimates.[13] These estimated HSP values can then be used to screen a large number of solvents in silico, prioritizing those with the highest likelihood of good solubility for experimental verification.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that will significantly influence its development as a potential therapeutic agent. This guide has provided a dual approach to understanding and determining this crucial property. By first establishing a theoretical framework based on the molecule's physicochemical properties and the principles of intermolecular forces, researchers can make informed predictions about its solubility behavior. This theoretical understanding is then complemented by a detailed, practical, and self-validating experimental protocol for the determination of its thermodynamic solubility. The integration of both predictive theory and empirical measurement will empower drug development professionals to navigate the challenges associated with this promising compound, facilitating its progression through the development pipeline.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 13. pubs.acs.org [pubs.acs.org]
2-Amino-4,5-dimethylfuran-3-carbonitrile melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylfuran-3-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the physicochemical properties of this compound (CAS No. 5117-88-4), with a primary emphasis on its melting point. As a substituted aminofuran, this compound represents a class of heterocyclic structures that are of significant interest in medicinal chemistry and synthetic organic chemistry. This document synthesizes available data, outlines the principles and protocols for experimental determination of its melting point, and discusses the theoretical considerations regarding its boiling point. Safety and handling protocols are also addressed to ensure best practices in a laboratory setting.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a furan core. The furan nucleus is a fundamental structure found in a wide array of biologically active molecules and industrial products.[1] The presence of amino (-NH₂) and cyano (-C≡N) functional groups makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2] Substituted 2-aminothiophenes and 2-aminopyrans, which are structurally related to aminofurans, are known to be key building blocks for compounds with a broad range of biological activities, including antiviral, antimicrobial, and anticancer properties.[3][4][5][6] Understanding the fundamental physicochemical properties of this compound is, therefore, a critical first step for its application in research and development.
Physicochemical Properties
The physical state and thermal behavior of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, these properties are crucial for purification, reaction setup, and material characterization.
Data Summary
The key thermal properties for this compound are summarized below.
| Property | Value | Source & Notes |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Melting Point | 163-169 °C (lit.) | [2] |
| Boiling Point | Data not available | Likely decomposes at elevated temperatures before boiling at atmospheric pressure. |
Interpretation of Physicochemical Data
Melting Point: The melting point is a critical indicator of a crystalline solid's purity.[7] A pure compound typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0 °C.[7] The literature value for this compound is reported as a range of 163-169 °C.[2] This relatively broad six-degree range may suggest that the reported value is for a technical-grade or research-grade sample rather than a high-purity analytical standard. The presence of even small amounts of impurities can lead to a depression of the melting point and a broadening of the melting range.[8]
Boiling Point: A boiling point for this compound is not found in readily available chemical literature or supplier data. This is common for complex organic molecules with multiple polar functional groups. Such compounds often have high boiling points and may be thermally labile, meaning they are susceptible to chemical decomposition at the high temperatures required to reach their boiling point under standard atmospheric pressure.
Experimental Determination of Melting Point
To verify the identity and assess the purity of a sample of this compound, an experimental determination of its melting point is essential. The capillary method is a standard, reliable, and widely used technique.
Principle of Melting Point Determination
The melting point is the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure.[7][8] This process requires overcoming the intermolecular forces holding the molecules in a fixed crystal lattice. The temperature range, from the first sign of melting (T1) to the complete liquefaction of the solid (T2), is recorded.[7] A narrow range indicates high purity, while a wide and depressed range suggests the presence of impurities.
Standard Protocol: Digital Melting Point Apparatus
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp apparatus), which offers precise temperature control and observation.
Materials:
-
Sample of this compound
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula and watch glass
Procedure:
-
Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean watch glass. Gently press the open end of a capillary tube into the sample to pack a small amount of material into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to move the powder to the bottom. The packed sample height should be approximately 1-2 mm for even heating.[7] Using too much sample can lead to inaccurate results.[8]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range. This saves time in the subsequent accurate determination. Let the apparatus cool significantly before the next step.
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Adjust the heating rate to a slow ramp of 1-2 °C per minute as you approach the expected melting point. A slow rate is critical for an accurate measurement.
-
Observation and Recording: Observe the sample through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts completely.
-
-
Repeat: Conduct at least two more careful determinations to ensure the results are consistent and reproducible.
Diagram of Experimental Workflow
Caption: Workflow for Melting Point Determination.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the search results, general principles for handling fine organic chemicals should be strictly followed. The hazards can be inferred from related chemical structures and general laboratory safety standards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: Handle the compound in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[11][12]
-
Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, rinse mouth with water and seek medical advice.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]
Conclusion
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-氨基-4,5-二甲基-3-呋喃甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fds.gruposuca.com [fds.gruposuca.com]
- 12. merckmillipore.com [merckmillipore.com]
Stability and Storage of 2-Amino-4,5-dimethylfuran-3-carbonitrile: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the stability and optimal storage conditions for 2-Amino-4,5-dimethylfuran-3-carbonitrile, a key building block in medicinal chemistry and drug development. Insights are tailored for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, emphasizing the chemical principles that govern its stability and providing actionable protocols to ensure its integrity over time.
Introduction: Understanding the Molecule
This compound is a polysubstituted furan derivative characterized by the presence of an amino group and a nitrile group on the furan ring. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of heterocyclic compounds with potential biological activities.[1] However, the inherent chemical nature of the aminofuran and nitrile moieties also presents specific challenges regarding the compound's stability. A thorough understanding of its potential degradation pathways is therefore crucial for its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Melting Point | 163-169 °C | [2] |
| Appearance | Solid (typically white to off-white) | |
| Solubility | Low in water; soluble in common organic solvents |
Key Factors Influencing Stability
The stability of this compound is influenced by several environmental factors. The furan ring, particularly when substituted with an electron-donating amino group, is susceptible to various degradation reactions.
Hydrolytic Stability: The Impact of pH
The furan ring is known to be unstable under acidic conditions, where it can undergo acid-catalyzed ring opening.[3][4] For this compound, protonation of the furan oxygen or the amino group can initiate a cascade of reactions leading to the formation of open-chain products.
Conversely, under basic conditions, the nitrile group may be susceptible to hydrolysis, potentially leading to the formation of the corresponding carboxylic acid or amide.[5] The amino group can also influence the electron density of the furan ring, potentially affecting its stability in both acidic and basic media.
Photostability: Sensitivity to Light
Furan-containing compounds can be sensitive to light.[6] Photodegradation can occur through various mechanisms, including photoisomerization and photooxidation, leading to the formation of a complex mixture of degradation products. The presence of the amino and nitrile substituents may further influence the photochemical reactivity of the molecule. Therefore, protection from light is a critical consideration for storage.
Thermal Stability
While the melting point of this compound is relatively high (163-169 °C), prolonged exposure to elevated temperatures, even below its melting point, can promote degradation.[2] Thermal decomposition pathways may involve complex reactions, including polymerization or rearrangement.
Oxidative Stability
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the aminofuran ring. |
| Light | Amber vial or light-proof container | To protect against photodegradation. |
| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis of the nitrile group and potential degradation of the furan ring. |
| Container | Glass vial with a tightly fitting cap | To provide an inert and impermeable barrier. |
Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Minimize the exposure of the compound to ambient air and light during weighing and transfer.
-
For long-term storage, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated opening and closing of the main container.
Proposed Experimental Protocol for a Stability Study
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.
Objective
To evaluate the intrinsic stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, and to develop a stability-indicating analytical method.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS), photostability chamber, oven.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at specified time intervals.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at specified time intervals.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature. Withdraw samples at specified time intervals.
-
Photostability Testing: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Stress: Store the solid compound in an oven at 80°C. Withdraw samples at specified time intervals and prepare solutions for analysis.
-
Sample Analysis: Analyze all stressed samples, along with a control sample (stored under recommended conditions), using a developed and validated HPLC or LC-MS method.
-
Data Evaluation: Calculate the percentage degradation of the parent compound and identify and characterize any significant degradation products.
Potential Degradation Pathways
Based on the chemical structure and known reactivity of related compounds, the following degradation pathways can be postulated:
Caption: Postulated degradation pathways for this compound.
Conclusion
This compound is a valuable synthetic intermediate, but its stability is contingent on appropriate storage and handling. The presence of the aminofuran and nitrile functionalities makes it susceptible to degradation via hydrolysis, oxidation, and photolysis. By adhering to the recommended storage conditions of refrigeration, protection from light and moisture, and storage under an inert atmosphere, researchers can significantly prolong the shelf-life and ensure the integrity of this compound for their scientific endeavors. The outlined forced degradation study provides a robust framework for further investigation into its stability profile and for the development of validated analytical methods.
References
A Comprehensive Technical Guide to the Synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile from 3-Hydroxy-2-pentanone
Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-amino-4,5-dimethylfuran-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. The document delineates the core synthetic strategy, rooted in a variation of the Gewald reaction, and offers a detailed mechanistic elucidation. A comprehensive, step-by-step experimental protocol is provided, designed for reproducibility and validation. The guide further discusses the rationale behind key experimental choices, potential optimization strategies, and the broader significance of the target molecule in the landscape of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a thorough and practical understanding of this important synthetic transformation.
Introduction: The Significance of the 2-Aminofuran Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among them, the 2-amino-3-carbonitrile furan core is a privileged scaffold, serving as a versatile building block for the synthesis of more complex, biologically active molecules.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]
The target molecule of this guide, this compound, represents a fundamental example of this class. Its synthesis from readily available starting materials like 3-hydroxy-2-pentanone offers an accessible route to this valuable intermediate. This guide provides a detailed examination of a robust and efficient one-pot synthesis, focusing on the underlying chemical principles and practical laboratory execution.
Core Synthetic Strategy: An Analogue to the Gewald Reaction
The synthesis of this compound is most effectively achieved through a multi-component reaction that is conceptually analogous to the well-known Gewald aminothiophene synthesis.[3][4] The classical Gewald reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur to produce a 2-aminothiophene.[4]
In our synthesis, the α-hydroxy ketone, 3-hydroxy-2-pentanone, serves as the ketone component, and malononitrile provides the active methylene and nitrile functionalities. Instead of elemental sulfur facilitating the cyclization into a thiophene, the inherent hydroxyl group of the starting ketone acts as the internal nucleophile, leading to the formation of the furan ring. This one-pot condensation is typically catalyzed by a mild base, such as piperidine or triethylamine.
The overall transformation can be summarized as follows:
Caption: Overall workflow for the one-pot synthesis.
Elucidation of the Reaction Mechanism
The formation of the 2-aminofuran ring proceeds through a logical sequence of base-catalyzed reactions. The mechanism can be dissected into three primary stages: Knoevenagel condensation, intramolecular cyclization, and tautomerization.
-
Knoevenagel Condensation: The reaction is initiated by the base, which deprotonates the highly acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-hydroxy-2-pentanone. The resulting alkoxide intermediate subsequently undergoes elimination of a water molecule to yield the α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.[4]
-
Intramolecular Cyclization: In the crucial ring-forming step, the hydroxyl group of the intermediate, acting as an intramolecular nucleophile, attacks the electrophilic carbon of one of the nitrile groups. This 5-exo-dig cyclization is favored and results in the formation of a five-membered dihydrofuran ring with an exocyclic imine. This step is a variation of the Thorpe-Ziegler reaction.
-
Tautomerization: The reaction concludes with the tautomerization of the exocyclic imine to the more thermodynamically stable endocyclic enamine. This final rearrangement establishes the aromaticity of the amino-substituted furan ring, yielding the final product, this compound.
Caption: The three-stage reaction mechanism.
Field-Proven Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of the target compound. Adherence to these steps should provide a high-purity product suitable for further synthetic applications.
4.1. Materials and Reagents
-
3-Hydroxy-2-pentanone (≥98%)[5]
-
Malononitrile (≥99%)
-
Piperidine (≥99%) or Triethylamine (≥99%)
-
Ethanol (Reagent Grade, 95% or absolute)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and hotplate
-
Buchner funnel and vacuum filtration apparatus
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-pentanone (10.21 g, 0.10 mol) and ethanol (100 mL).
-
Reagent Addition: While stirring the solution at room temperature, add malononitrile (6.61 g, 0.10 mol).
-
Catalyst Introduction: To this mixture, add piperidine (1.0 mL, ~0.01 mol) dropwise using a pipette. Causality Note: Piperidine is a highly effective catalyst for the Knoevenagel condensation. Its basicity is sufficient to deprotonate malononitrile without promoting significant side reactions like self-polymerization.
-
Reaction Execution: Heat the reaction mixture to reflux (~78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes. The product should precipitate as a crystalline solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals sequentially with two portions of cold ethanol (2 x 25 mL) and then with one portion of cold deionized water (25 mL) to remove any residual catalyst and unreacted starting materials.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The expected product is a pale yellow or off-white crystalline solid.
4.3. Purification and Characterization
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Determination of a sharp melting point range.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and number of protons/carbons.
-
FTIR Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N, C-O-C of the furan ring).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Data Summary and Expected Results
The following table summarizes the typical quantitative data for the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Hydroxy-2-pentanone | 10.21 g (0.10 mol) | Limiting reagent |
| Malononitrile | 6.61 g (0.10 mol) | 1.0 equivalent |
| Catalyst | ||
| Piperidine | ~1.0 mL (0.01 mol) | ~10 mol% |
| Solvent | ||
| Ethanol | 100 mL | |
| Conditions | ||
| Temperature | Reflux (~78 °C) | |
| Time | 3-4 hours | |
| Product | This compound | MW: 150.18 g/mol |
| Theoretical Yield | 15.02 g | |
| Expected Actual Yield | 12.0 - 13.5 g (80-90%) | Varies with technique |
| Appearance | Pale yellow crystalline solid |
Conclusion: A Gateway to Novel Heterocycles
The synthesis of this compound from 3-hydroxy-2-pentanone via a base-catalyzed one-pot condensation is a highly efficient, robust, and scalable method. The reaction proceeds through a well-understood mechanism analogous to the Gewald synthesis, offering high yields and a straightforward workup procedure. The resulting aminofuran is not merely a final product but a crucial intermediate, providing a synthetic handle for the construction of a diverse array of fused heterocyclic systems with significant potential in drug discovery and materials science.[6] This guide provides the foundational knowledge and practical protocol necessary for researchers to confidently produce and utilize this important chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxy-2-pentanone | C5H10O2 | CID 62484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Amino-4,5-dimethylfuran-3-carbonitrile: A Versatile Heterocyclic Scaffolding Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan that has emerged as a highly valuable and versatile building block in synthetic and medicinal chemistry. Its unique arrangement of functional groups—an enamine, a nitrile, and a substituted furan ring—provides a powerful platform for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of its synthesis, chemical properties, and reactivity, with a focus on its application as a precursor to privileged medicinal scaffolds, particularly fused pyrimidine systems. We provide detailed, field-tested protocols and mechanistic insights to empower researchers in leveraging this potent synthon for drug discovery and materials science.
Core Compound Analysis: Properties and Characteristics
This compound, with CAS Number 5117-88-4, is a stable, crystalline solid at room temperature.[1][2] The strategic placement of the amino and cyano groups on the furan ring creates an electron-rich enaminonitrile system, which is the primary driver of its versatile reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [1][3] |
| Molecular Weight | 136.15 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 163-169 °C | [1][2] |
| SMILES | Cc1oc(N)c(C#N)c1C | [1] |
| InChI Key | ACHDPRAJHGRGDC-UHFFFAOYSA-N | [1] |
Spectroscopic Data: While detailed spectral data should be acquired for each synthesized batch, typical characterization involves ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR would characteristically show two singlets for the non-equivalent methyl groups and a broad singlet for the amino protons. The ¹³C NMR would display distinct signals for the nitrile carbon, the furan ring carbons (including two quaternary carbons), and the two methyl carbons. The IR spectrum is distinguished by sharp absorption bands for the C≡N stretch and N-H stretches of the primary amine.[5]
Synthesis: A Multicomponent Approach
The most efficient and common route to synthesizing 2-aminofuran-3-carbonitriles is through a multicomponent reaction (MCR).[6][7] This strategy offers significant advantages in terms of atom economy, reduced waste, and operational simplicity by combining multiple starting materials in a single pot. While the Gewald reaction is the classic MCR for producing 2-aminothiophenes, a parallel logic applies to the synthesis of 2-aminofurans.[8][9][10]
The synthesis of this compound typically proceeds via the condensation of an α-hydroxyketone, an active methylene nitrile, and a base catalyst.
Figure 1. Synthetic pathway for this compound.
Mechanistic Causality:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone carbonyl of 3-hydroxy-2-butanone and the active methylene group of malononitrile. The base deprotonates the malononitrile, creating a potent nucleophile that attacks the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[8]
-
Tautomerization & Cyclization: The crucial step involves the hydroxyl group. Tautomerization of the intermediate allows the hydroxyl oxygen to act as an intramolecular nucleophile. It attacks the electron-deficient β-carbon of the nitrile group in a favorable 5-exo-dig cyclization.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable aromatic furan ring, yielding the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for 2-aminofuran synthesis.[11]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), 3-hydroxy-2-butanone (acetoin, 0.1 mol, 8.81 g), and malononitrile (0.1 mol, 6.61 g).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (approx. 0.01 mol, ~1 mL). The choice of base is critical; piperidine is often effective in promoting the initial condensation without causing excessive side reactions.[9]
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate mobile phase).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. The resulting off-white solid is typically of high purity (>95%) and can often be used in subsequent steps without further purification.[1]
Reactivity and Application as a Building Block
The synthetic power of this compound lies in the cooperative reactivity of its amino and nitrile functionalities, making it an ideal starting point for constructing fused heterocyclic systems.
Figure 2. Key transformations of the furan core into fused pyrimidines.
Synthesis of Furo[2,3-d]pyrimidines
The furanopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors for oncology and antiviral agents.[12][13][14]
Mechanism: The reaction typically involves the initial formation of an N-acylated or N-imidoyl intermediate from the amino group. This is followed by an intramolecular cyclization where the newly introduced functionality facilitates the attack on the nitrile carbon, leading to the formation of the pyrimidine ring.
Experimental Protocol: Synthesis of 4-Amino-5,6-dimethylfuro[2,3-d]pyrimidine
This protocol demonstrates a common and reliable method for constructing the fused pyrimidine ring system.
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, place this compound (0.05 mol, 6.81 g).
-
Reagent Addition: Add formamide (100 mL). The large excess of formamide serves as both a reactant and a solvent.
-
Reaction Execution: Heat the mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water (400 mL) with stirring. A solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual formamide, followed by a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60-70 °C. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed if higher purity is required.
Further Derivatizations
-
Reaction with Isothiocyanates: Treatment with various isothiocyanates leads to thiourea intermediates, which can be cyclized under basic conditions to form furo[2,3-d]pyrimidine-4-thiones. These thiones are valuable intermediates for further functionalization, for example, through S-alkylation followed by nucleophilic substitution.[15]
-
Reaction with Guanidine: Condensation with guanidine nitrate in the presence of a base like sodium ethoxide provides a direct route to 2,4-diaminofuro[2,3-d]pyrimidines, another important class of pharmacologically active molecules.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][16] It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a quintessential example of a modern heterocyclic building block. Its straightforward, high-yielding synthesis via multicomponent reaction makes it readily accessible. The strategically positioned reactive handles—the enaminonitrile system—provide a reliable and versatile entry point into complex and medicinally relevant scaffolds, most notably the furo[2,3-d]pyrimidine core. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this powerful synthon in their synthetic programs, accelerating the discovery of new chemical entities for drug development and beyond.
References
- 1. 2-Amino-4,5-dimethyl-3-furancarbonitrile 95 5117-88-4 [sigmaaldrich.com]
- 2. 2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CAS 5117-88-4 [matrix-fine-chemicals.com]
- 4. 2-Amino-4,5-Dimethylthiophene-3-Carbonitrile | Properties, Safety, Uses & Supplier China [nj-finechem.com]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile - Google Patents [patents.google.com]
- 15. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Amino-4-methylfuran-3-carbonitrile | C6H6N2O | CID 11018853 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-Amino-4,5-dimethylfuran-3-carbonitrile and its Analogs: A Technical Guide for Drug Discovery
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, valued for its versatile chemical properties and presence in numerous pharmacologically active compounds.[1][2] Within this class, 2-aminofuran derivatives, particularly those bearing a 3-carbonitrile group, have garnered significant attention as promising scaffolds for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive literature review of 2-Amino-4,5-dimethylfuran-3-carbonitrile and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Introduction: The Significance of the 2-Aminofuran-3-carbonitrile Scaffold
Heterocyclic compounds form the bedrock of modern drug discovery, with the furan ring being a prominent five-membered aromatic heterocycle incorporated into a multitude of approved drugs.[2][3] The 2-aminofuran moiety, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as a scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. The addition of a 3-carbonitrile group introduces a key functional group known to participate in various biological interactions and serves as a versatile chemical handle for further synthetic modifications.[4]
This compound represents a lead compound within this class, with its simple substitution pattern providing a foundation for systematic structural modifications to explore its therapeutic potential. This guide will delve into the synthetic strategies to access this core and its analogs, explore their diverse biological activities, and elucidate the key structural features that govern their potency and selectivity.
Synthetic Strategies for 2-Aminofuran-3-carbonitriles
The construction of the 2-amino-3-cyanofuran ring system can be achieved through several synthetic methodologies, with multicomponent reactions and intramolecular cyclizations being the most prominent.
Thorpe-Ziegler Cyclization of α-Hydroxy Ketones and Malononitrile
A highly efficient and convergent approach to 2-amino-4,5-disubstituted-furan-3-carbonitriles is the Thorpe-Ziegler reaction.[5] This reaction involves the base-catalyzed condensation of an α-hydroxy ketone with malononitrile. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the furan ring.[6]
For the synthesis of this compound, the readily available α-hydroxy ketone, 3-hydroxy-2-butanone, is reacted with malononitrile in the presence of a base such as piperidine or triethylamine.[6]
Diagram 1: Proposed Synthesis of this compound via Thorpe-Ziegler Cyclization
Caption: Proposed reaction pathway for the synthesis of the target compound.
Multicomponent Synthesis of Polysubstituted 2-Aminofurans
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[7] One such approach for the synthesis of highly functionalized 2-aminofurans involves a three-component reaction between an α-haloketone, a tertiary amine or enamine, and a compound containing an active methylene group, such as malononitrile.[7][8] This methodology allows for significant structural diversity in the final products.
Biological Activities and Therapeutic Potential
Derivatives of the 2-aminofuran-3-carbonitrile scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activity
Numerous studies have reported the potent antiproliferative activity of 2-aminofuran and its analogs against a range of cancer cell lines.[1][7] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1]
For instance, a series of novel furan-based derivatives were synthesized and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. Two compounds, a pyridine carbohydrazide and an N-phenyl triazinone derivative of a furan scaffold, demonstrated significant anticancer activity with IC₅₀ values of 4.06 µM and 2.96 µM, respectively.[2] Further studies revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis.[2]
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | 4-Fluorophenyl | H | SK-LU-1 | >50 | |
| 2 | H | 4-Bromophenyl | H | SK-LU-1 | 25.1 | |
| 3 | H | 4-Chlorophenyl | H | PC-3 | 34.6 | |
| 4 | H | 4-Nitrophenyl | H | PC-3 | 29.8 | |
| 5e | - | - | - | A549 | 0.026 | [9] |
| 5h | - | - | - | A549 | 0.028 | [9] |
Table 1: Anticancer Activity of Selected 2-Aminopyran and Furan Derivatives. IC₅₀ values represent the concentration required for 50% inhibition of cell growth.
Antibacterial and Antifungal Activity
The furan nucleus is a key component of several clinically used antimicrobial agents.[2] 2-Aminofuran derivatives have also shown promise as antibacterial and antifungal agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][10] The structural modifications on the 2-aminofuran core can significantly influence their antimicrobial spectrum and potency.[7] For example, certain benzofuran derivatives have demonstrated moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 µg/mL and 25 µg/mL.[11]
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzofuran derivative 1 | S. typhimurium | 12.5 | [11] |
| Benzofuran derivative 1 | E. coli | 25 | [11] |
| Benzofuran derivative 1 | S. aureus | 12.5 | [11] |
| Benzofuran derivative 2 | S. aureus | 25 | [11] |
| Benzofuran derivative 5 | P. italicum | 12.5 | [11] |
| Benzofuran derivative 6 | C. musae | 12.5-25 | [11] |
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminofuran scaffold has emerged as a promising template for the design of kinase inhibitors. For example, a series of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives were designed as non-ATP competitive Src kinase inhibitors. Several of these compounds inhibited Src kinase activity with IC₅₀ values in the low micromolar range (0.9 µM to 5.9 µM).[12][13]
Structure-Activity Relationships (SAR)
While direct SAR studies on this compound are limited, analysis of structurally related compounds provides valuable insights for future drug design.
-
Substitution at the 4- and 5-positions: The nature of the substituents at the 4- and 5-positions of the furan ring significantly influences biological activity. Bulky or lipophilic groups at these positions can enhance binding to hydrophobic pockets in target proteins.
-
The 2-Amino Group: The 2-amino group is a critical pharmacophoric feature, likely involved in hydrogen bonding interactions with target enzymes or receptors. Acylation or further substitution of this group can modulate activity and selectivity.
-
The 3-Carbonitrile Group: The electron-withdrawing nature of the cyano group can influence the electronic properties of the furan ring and may also participate in key interactions with biological targets.
Diagram 2: Generalized Workflow for SAR Studies in Drug Discovery
Caption: A typical iterative process for establishing structure-activity relationships.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4,5-dialkylfuran-3-carbonitriles via Thorpe-Ziegler Cyclization
This protocol is a generalized procedure based on the Thorpe-Ziegler synthesis of 2-aminofurans.[6]
-
Reaction Setup: To a solution of the α-hydroxy ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF) is added malononitrile (1.0-1.2 eq).
-
Catalyst Addition: A catalytic amount of a base (e.g., piperidine, triethylamine, or sodium ethoxide, ~0.1 eq) is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2-aminofuran-3-carbonitrile.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds.[1][2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined from the dose-response curve.
Diagram 3: Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
The this compound scaffold and its analogs represent a promising class of heterocyclic compounds with diverse and potent biological activities. The synthetic accessibility of these molecules, particularly through efficient multicomponent and cyclization strategies, makes them attractive for the generation of chemical libraries for high-throughput screening. The demonstrated anticancer, antimicrobial, and kinase inhibitory activities warrant further investigation and optimization of this scaffold. Future research should focus on elucidating the precise mechanisms of action, expanding the structure-activity relationship studies through the synthesis of novel analogs, and evaluating the in vivo efficacy and safety of the most promising candidates. This technical guide provides a solid foundation for researchers to build upon in the quest for novel therapeutics derived from the versatile 2-aminofuran-3-carbonitrile core.
References
- 1. 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile | 187793-06-2 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 2-Amino-4,5-dimethylfuran-3-carbonitrile
An In-Depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile
Authored by: A Senior Application Scientist
This comprehensive guide provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful synthesis.
Introduction: The Significance of the 2-Aminofuran Scaffold
The 2-aminofuran moiety is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique electronic and structural features allow it to interact with a variety of biological targets, making it a cornerstone in the design of novel therapeutics. The nitrile group, in particular, is a versatile functional handle for further chemical modifications and can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions within protein active sites.[1] The 4,5-dimethyl substitution pattern provides specific steric and electronic properties that can be exploited to fine-tune the biological activity of derivative compounds.
Underlying Chemical Principles: A Base-Catalyzed Domino Reaction
The synthesis of this compound is efficiently achieved through a base-catalyzed domino reaction between an α-hydroxy ketone and an active methylene nitrile, specifically malononitrile.[2] This method is advantageous due to its operational simplicity, use of readily available starting materials, and avoidance of heavy metal catalysts, aligning with the principles of green chemistry.[2]
The reaction is initiated by the deprotonation of malononitrile by a suitable base, forming a nucleophilic carbanion. This is followed by a Knoevenagel condensation with the ketone functionality of the α-hydroxy ketone. The subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto one of the nitrile groups, and subsequent tautomerization leads to the formation of the stable 2-aminofuran ring system.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxy-2-butanone | Reagent | Sigma-Aldrich | (CAS: 513-86-0) |
| Malononitrile | Reagent | Sigma-Aldrich | (CAS: 109-77-3) |
| Cesium Fluoride (CsF) | Anhydrous | Sigma-Aldrich | (CAS: 13400-13-0) |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying |
| Round-bottom flask (50 mL) | |||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Heating mantle or oil bath | |||
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | |
| Rotary evaporator | |||
| Column chromatography setup |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-butanone (0.3 mmol, 1.0 equiv), malononitrile (0.6 mmol, 2.0 equiv), and cesium fluoride (0.9 mmol, 3.0 equiv).
-
Solvent Addition: Add 5 mL of anhydrous ethanol to the flask.
-
Reaction Conditions: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with 10 mL of ethyl acetate.
-
Extraction: Wash the organic layer with a saturated sodium chloride solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Cesium Fluoride is hygroscopic and should be handled in a dry atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at 80 °C. |
| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Be careful during the concentration step to avoid loss of volatile product. | |
| Impure Product | Inefficient purification | Optimize the eluent system for column chromatography. A shallower gradient may be necessary to separate closely eluting impurities. |
| No Reaction | Inactive catalyst or reagents | Ensure that anhydrous conditions are maintained, as water can deactivate the base. Use freshly opened or properly stored reagents. |
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amino and nitrile groups.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The use of a metal-free catalytic system makes this synthesis particularly attractive from an environmental and economic perspective.
References
Application Note: A Practical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Amino-4,5-dimethylfuran-3-carbonitrile
Abstract
This application note provides a comprehensive technical guide for the structural elucidation of 2-Amino-4,5-dimethylfuran-3-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for the acquisition of both ¹H (proton) and ¹³C (carbon-13) NMR spectra. The core of this guide focuses on the interpretation of the spectral data, outlining the expected chemical shifts, multiplicities, and structural assignments based on established principles of NMR theory and comparative data from related furan derivatives. This document is intended for researchers, chemists, and drug development professionals who require unambiguous molecular characterization to ensure compound identity and purity.
Introduction: The Importance of Structural Verification
Substituted furan scaffolds are prevalent in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility. This compound is a multifunctional heterocyclic compound whose precise structure dictates its chemical reactivity and potential applications. Unambiguous characterization is therefore a critical step in any research and development workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural analysis of organic molecules in solution.[1] It provides detailed information about the atomic connectivity and chemical environment within a molecule. This guide explains the causal logic behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality ¹H and ¹³C NMR data for the title compound.
Molecular Structure and Predicted NMR Signatures
To effectively interpret NMR spectra, one must first understand the molecule's structure and the distinct chemical environments of its nuclei.
Figure 1: Chemical structure of this compound with key carbon atoms numbered for NMR assignment.
Based on this structure, we can predict the following features:
-
¹H NMR: Three distinct proton environments are expected: the amino (-NH₂) protons and two non-equivalent methyl (-CH₃) groups.
-
¹³C NMR: Seven distinct carbon environments are expected: four quaternary furan ring carbons (C2, C3, C4, C5), one nitrile carbon (-CN), and two methyl carbons (-CH₃).
Please Note: As no definitive, publicly archived experimental spectra for this specific molecule were available at the time of writing, the chemical shift values presented in the following sections are predicted estimates. These predictions are grounded in established NMR principles and data from structurally analogous compounds, such as other substituted aminofurans and nitriles.[2][3][4]
Part 1: ¹H NMR Spectroscopy Protocol & Data Interpretation
Proton NMR is typically the first-line analysis, providing information on the number of different proton types and their relative ratios.
Protocol 1.1: Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation. The goal is to create a clear, homogeneous solution.
-
Mass Measurement: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Causality: The choice of solvent is critical.[1] It must fully dissolve the analyte without containing proton signals that would overlap with the sample's peaks. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, or if hydrogen-bonding interactions with the amino group are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The amino protons are often more clearly resolved in DMSO-d₆.
-
-
Homogenization: Gently vortex or sonicate the tube for 1-2 minutes to ensure the sample is completely dissolved. A clear, particulate-free solution is required.
-
Internal Standard (Optional): For precise chemical shift calibration, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm) is sufficient and standard practice.[1]
Protocol 1.2: Spectrometer Setup & Data Acquisition
This protocol outlines a general workflow for a modern pulsed Fourier Transform (FT) NMR spectrometer.
Figure 2: Standard workflow for NMR data acquisition.
¹H NMR Data Interpretation
The resulting spectrum should be analyzed for chemical shift (δ), integration (relative area), and multiplicity (splitting pattern).
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| 4.5 - 6.0 | 2H | Broad Singlet | -NH₂ | The amino protons are subject to hydrogen bonding and quadrupole broadening from the nitrogen atom, resulting in a broad signal. Their chemical shift is highly dependent on solvent and concentration. |
| ~ 2.1 | 3H | Singlet | C5-CH₃ | The methyl group at the C5 position is adjacent to the electro-negative oxygen atom, which is expected to shift it slightly downfield compared to the C4-methyl. No adjacent protons result in a singlet. |
| ~ 1.9 | 3H | Singlet | C4-CH₃ | This methyl group is further from the oxygen and adjacent to the carbonitrile-bearing carbon, resulting in a slightly more upfield position. No adjacent protons result in a singlet. |
| Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃). |
Part 2: ¹³C NMR Spectroscopy Protocol & Data Interpretation
Carbon-13 NMR provides a direct count of the number of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to heteroatoms).
Protocol 2.1: Data Acquisition
The sample prepared for ¹H NMR can be used directly. The most common ¹³C experiment is a proton-decoupled experiment, which simplifies the spectrum by collapsing all carbon signals into singlets.
-
Select ¹³C Nucleus: On the spectrometer software, switch the observation nucleus to ¹³C.
-
Apply Proton Decoupling: Use a standard broadband proton decoupling pulse sequence (e.g., zgpg30).
-
Causality: Decoupling irradiates all proton frequencies, which removes the splitting of carbon signals caused by attached protons (¹J-coupling). This dramatically increases the signal-to-noise ratio and simplifies the spectrum, ensuring each unique carbon appears as a single line.[5]
-
-
Increase Number of Scans: The ¹³C isotope has a low natural abundance (~1.1%). Therefore, a larger number of scans (e.g., 256 to 1024 or more) is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
¹³C NMR Data Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C2 | The C2 carbon is bonded to both the furan oxygen and the amino group, two strongly electron-donating/withdrawing groups that cause a significant downfield shift. |
| ~ 150 | C5 | The C5 carbon is bonded to the furan oxygen and is part of a double bond, resulting in a downfield shift typical for carbons in electron-rich aromatic systems. |
| ~ 120 | C4 | This carbon is part of the furan double bond system. Its chemical shift is influenced by the attached methyl group. |
| ~ 115 | -CN | The nitrile carbon has a characteristic and readily identifiable chemical shift in this region. |
| ~ 90 | C3 | This carbon is shielded by the electron-donating effect of the adjacent amino group (via the double bond) and deshielded by the nitrile group, leading to a complex intermediate chemical shift. |
| ~ 12 | C5-CH₃ | Aliphatic methyl carbon, typically found in the upfield region. |
| ~ 10 | C4-CH₃ | Aliphatic methyl carbon, also in the upfield region. The subtle difference between the two methyl carbons would be confirmed by 2D NMR. |
| Table 2: Predicted ¹³C NMR Spectral Data for this compound. |
Part 3: Advanced Methods for Unambiguous Assignment
For complete and trustworthy structural validation, two-dimensional (2D) NMR experiments are invaluable. They reveal correlations between nuclei, confirming the assignments made from 1D spectra.
Figure 3: Logical workflow showing how 2D NMR experiments (HSQC, HMBC) use data from 1D spectra to confirm structural assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[6] In our case, it would show a cross-peak connecting the proton signal at ~2.1 ppm to the carbon signal at ~12 ppm, confirming their assignment as the C5-CH₃ group. A similar correlation would confirm the C4-CH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for identifying quaternary carbons. For example, the protons of the C4-CH₃ group (~1.9 ppm) should show correlations to the C3, C4, and C5 carbons, definitively locking in the structure of the furan ring.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predicted chemical shifts and assignments outlined in this note serve as a robust guide for interpretation. For absolute confirmation, especially in the context of regulatory submissions or patent filings, supplementing 1D NMR data with 2D correlation experiments like HSQC and HMBC is strongly recommended.
References
Application Note: A Guide to the Vibrational Spectroscopy of 2-Amino-4,5-dimethylfuran-3-carbonitrile via FTIR
Abstract
This application note provides a detailed guide for the interpretation of the Fourier Transform Infrared (FTIR) spectrum of 2-Amino-4,5-dimethylfuran-3-carbonitrile. As a highly functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups. This document outlines the theoretical basis for the expected vibrational modes, provides a detailed band assignment analysis, and includes a validated protocol for acquiring high-quality FTIR data using Attenuated Total Reflectance (ATR).
Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Chemistry
This compound is a tetrasubstituted furan derivative featuring a primary amine, a nitrile, and two methyl groups. This unique combination of functionalities makes it a molecule of significant interest. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group, mediated by the furan ring, creates a distinct electronic and vibrational profile.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending, scissoring, etc.) within its chemical bonds.[1] The resulting spectrum is a unique molecular "fingerprint," allowing for the unambiguous identification of its constituent functional groups.[1] For researchers in drug development and organic synthesis, FTIR is an indispensable first-pass analytical tool for structural elucidation and quality control.
Molecular Structure and Key Vibrational Units
To effectively interpret the FTIR spectrum, it is crucial to first identify the primary vibrational units within the molecule. The structure of this compound contains several key functional groups, each with characteristic absorption frequencies.
Caption: Key functional groups in this compound.
Detailed Interpretation of the FTIR Spectrum
The FTIR spectrum can be logically divided into distinct regions, each corresponding to the vibrations of specific bond types. The following sections detail the expected absorption bands for this compound.
High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹) : N-H and C-H Stretching
-
N-H Stretching (Amine): The primary amine (-NH₂) is expected to show two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ range.[2][3]
-
Asymmetric Stretch: The higher frequency band (typically ~3400-3500 cm⁻¹) corresponds to the asymmetric stretching of the N-H bonds.
-
Symmetric Stretch: The lower frequency band (~3300-3400 cm⁻¹) is due to the symmetric stretching mode.[3] The attachment to an aromatic-like furan ring generally shifts these absorptions to slightly higher frequencies compared to aliphatic amines.[4][5] The sharpness of these peaks can be influenced by the degree of intermolecular hydrogen bonding in the sample.[4]
-
-
C-H Stretching (Methyl): The aliphatic C-H bonds of the two methyl groups will exhibit absorption bands just below 3000 cm⁻¹.
-
Asymmetric Stretch: Expected in the 2960-2970 cm⁻¹ range.
-
Symmetric Stretch: Expected in the 2870-2880 cm⁻¹ range. The presence of these bands confirms the aliphatic character of the methyl substituents.
-
Triple Bond Region (2500 cm⁻¹ - 2000 cm⁻¹): The Nitrile Signature
-
C≡N Stretching (Nitrile): This is one of the most characteristic peaks in the spectrum. A sharp, strong to medium intensity absorption band is expected in the 2210-2260 cm⁻¹ region.[1] The conjugation of the nitrile group with the furan ring system typically shifts the absorption to a lower wavenumber within this range due to resonance effects, which slightly weakens the C≡N bond.
Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹): Ring Vibrations and Amine Bending
This region is often complex due to the potential overlap of several vibrational modes.
-
N-H Bending (Amine Scissoring): Primary amines show a characteristic scissoring vibration between 1550 cm⁻¹ and 1650 cm⁻¹.[2][4] This band is typically of medium to strong intensity and can sometimes be broad.
-
C=C Stretching (Furan Ring): The furan ring has conjugated C=C bonds that give rise to stretching vibrations, typically appearing as one or two bands in the 1500-1650 cm⁻¹ region.[6] These peaks can be sharp and of variable intensity. The presence of both the amine and nitrile substituents will influence the exact position and intensity of these ring modes.
The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹): A Wealth of Structural Information
This region contains a high number of complex vibrations, including bending and skeletal modes, that are unique to the molecule as a whole.
-
C-H Bending (Methyl): The methyl groups produce two distinct bending vibrations:
-
Asymmetric Bend: A medium intensity peak around 1450-1470 cm⁻¹ .
-
Symmetric Bend (Umbrella Mode): A medium intensity peak around 1370-1380 cm⁻¹ .
-
-
C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is expected to appear as a strong band in the 1250-1340 cm⁻¹ range.[2][3]
-
=C-O-C Stretching (Furan Ring): The furan ring's ether linkage gives rise to characteristic asymmetric and symmetric C-O-C stretching modes. A strong, prominent band associated with the asymmetric stretch is typically found around 1220-1270 cm⁻¹ , while another characteristic furan ring band often appears near 1025 cm⁻¹ .[7]
-
N-H Wagging: A broad, often strong band between 650-900 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bonds of the primary amine.[2][4]
Summary of Expected Vibrational Frequencies
The following table summarizes the key diagnostic peaks for the structural confirmation of this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Peak Shape |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium | Sharp (2 bands) |
| 2970 - 2870 | C-H Asymmetric & Symmetric Stretch | Methyl | Medium - Weak | Sharp |
| 2260 - 2210 | C≡N Stretch | Nitrile | Strong - Medium | Sharp |
| 1650 - 1550 | N-H Scissoring Bend | Primary Amine | Medium - Strong | Medium |
| 1650 - 1500 | C=C Ring Stretch | Furan Ring | Medium - Variable | Sharp |
| 1470 - 1450 | C-H Asymmetric Bend | Methyl | Medium | Sharp |
| 1380 - 1370 | C-H Symmetric Bend | Methyl | Medium | Sharp |
| 1340 - 1250 | C-N Stretch | Aromatic Amine | Strong | Sharp |
| 1270 - 1220 | =C-O-C Asymmetric Stretch | Furan Ring | Strong | Sharp |
| 900 - 650 | N-H Wag | Primary Amine | Medium - Strong | Broad |
Protocol for FTIR Spectrum Acquisition via ATR
Attenuated Total Reflectance (ATR) is the recommended technique for this compound as it requires minimal sample preparation and ensures excellent data reproducibility.
Experimental Workflow
References
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Amino-4,5-dimethylfuran-3-carbonitrile
Introduction
2-Amino-4,5-dimethylfuran-3-carbonitrile is a substituted furan derivative of interest in synthetic chemistry and potentially in drug discovery, serving as a versatile building block for more complex heterocyclic systems. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various experimental settings. This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and presents a comprehensive, theoretically-derived fragmentation pattern. While experimental data for this specific molecule is not widely available, the predicted fragmentation pathways are based on well-established principles of mass spectrometry and the known behavior of related furan, amine, and nitrile compounds.[1][2][3]
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[4][5] The resulting mass spectrum is a fingerprint of the molecule, revealing not only its molecular weight but also key structural motifs through the analysis of its fragment ions.[6]
Predicted Fragmentation Pattern of this compound
The fragmentation of the molecular ion (M⁺•) of this compound is anticipated to be directed by the functionalities present: the furan ring, the amino group, the nitrile group, and the methyl substituents. The initial ionization is likely to occur through the removal of a non-bonding electron from the oxygen or nitrogen atoms, or a π-electron from the furan ring.[7]
The molecular ion peak is expected at an m/z of 136. Given the presence of two nitrogen atoms, this adheres to the nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms).
The proposed major fragmentation pathways are detailed below:
Pathway A: Alpha-Cleavage and Loss of a Methyl Radical
A common fragmentation pathway for alkyl-substituted aromatic and heterocyclic rings is the cleavage of a C-C bond beta to the ring, a form of benzylic cleavage.[6] In this case, cleavage of the bond between a methyl group and the furan ring would result in the loss of a methyl radical (•CH₃).
-
M⁺• (m/z 136) → [M - CH₃]⁺ (m/z 121)
This fragment at m/z 121 is expected to be a significant peak in the spectrum due to the stability of the resulting cation, which is resonance-stabilized.
Pathway B: Ring Cleavage and Rearrangement Reactions
Furan rings are known to undergo characteristic ring-opening fragmentations.[3][8] One plausible pathway involves the cleavage of the furan ring, potentially leading to the loss of carbon monoxide (CO) or a formyl radical (•CHO).
-
[M - CH₃]⁺ (m/z 121) → Loss of CO → [C₅H₆N₂]⁺ (m/z 94)
-
M⁺• (m/z 136) → Loss of •CHO → [C₆H₇N₂]⁺ (m/z 109)
Pathway C: Involvement of the Nitrile Group
The nitrile group can influence fragmentation in several ways. The loss of the entire cyano group (•CN) is possible, though often less favorable than other pathways. A more characteristic fragmentation for some nitriles is the loss of hydrogen cyanide (HCN).
-
M⁺• (m/z 136) → Loss of HCN → [C₆H₇NO]⁺• (m/z 109)
This would likely involve a rearrangement where a hydrogen atom from a methyl or amino group is transferred.
Pathway D: Retro-Diels-Alder (RDA) Type Fission
Substituted furans can undergo retro-Diels-Alder type reactions, leading to the cleavage of the ring into two smaller fragments. For this compound, this could result in several charged fragments depending on where the charge is retained.
A logical flow of these fragmentation events is depicted in the following diagram:
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
This section outlines a standard protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile (LC-MS grade is recommended).[2]
-
From the stock solution, prepare a working solution at a concentration of 10 µg/mL in the same solvent.
-
Ensure the sample is fully dissolved before injection.
Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Table 1: GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (or Split 10:1) | Splitless for higher sensitivity, split for higher concentrations. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic resolution. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for standard capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column suitable for a wide range of organic molecules. |
| Oven Program | Initial: 50 °C (hold 2 min) | Allows for solvent focusing. |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation. | |
| Final Hold: 5 min at 280 °C | Ensures elution of any less volatile components. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for generating fragment-rich spectra.[4][9] |
| Electron Energy | 70 eV | Standard energy for EI, providing reproducible fragmentation patterns.[5] |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |
| Quadrupole Temperature | 150 °C | Maintains ion trajectory and prevents contamination. |
| Mass Range | m/z 35 - 350 | Covers the molecular ion and expected fragments. |
| Scan Speed | 1000 amu/s | Provides sufficient data points across each chromatographic peak. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the MS detector. |
Data Analysis
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak, ensuring to subtract the background spectrum.
-
Identify the molecular ion peak (m/z 136).
-
Identify and assign structures to the major fragment ions based on the predicted pathways and known fragmentation rules for furan, amine, and nitrile compounds.[2][3][10][11]
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available, although a direct match for this specific compound is unlikely.
The experimental workflow is summarized in the diagram below:
Caption: Workflow for the GC-MS analysis and fragmentation pattern elucidation.
Conclusion
This application note provides a theoretical framework for understanding the mass spectrometric behavior of this compound under electron ionization conditions. The predicted fragmentation pattern, characterized by the initial loss of a methyl radical followed by ring cleavage and rearrangements involving the nitrile and amino functionalities, offers a basis for the identification and structural confirmation of this compound. The provided GC-MS protocol serves as a robust starting point for researchers and scientists engaged in the analysis of this and structurally related molecules. The elucidation of fragmentation pathways is a critical step in the comprehensive characterization of novel chemical entities, and the principles outlined herein are broadly applicable in the fields of analytical chemistry and drug development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. imreblank.ch [imreblank.ch]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. GCMS Section 6.17 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Antimicrobial Assays Using 2-Amino-4,5-dimethylfuran-3-carbonitrile
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Furan derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4,5-dimethylfuran-3-carbonitrile in antimicrobial susceptibility testing (AST). While this specific molecule represents a frontier in antimicrobial research, the principles and protocols outlined herein are grounded in internationally recognized standards to ensure robust and reproducible data generation.
This guide is designed to be a practical resource, explaining not just the "how" but also the "why" behind critical experimental steps. By understanding the causality of each procedural choice, from compound preparation to the selection of appropriate controls, researchers can confidently and accurately assess the antimicrobial potential of this compound.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[1][2] This quantitative measure is a cornerstone in the preclinical evaluation of any potential antimicrobial agent.[2][3] Two of the most widely adopted methods for determining the antimicrobial efficacy of a novel compound are the broth microdilution method for MIC determination and the agar disk diffusion method for assessing zones of inhibition.[3][4] The choice of method often depends on the screening throughput required and the specific questions being addressed in the research.
Standardized methodologies are critical for the generation of comparable and reliable data. Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for conducting these assays.[5][6][7] Adherence to these standards is paramount for the validation and interpretation of results.
Preparation of this compound for Assays
The physicochemical properties of this compound, such as its solubility, are critical for accurate antimicrobial testing. The compound has a molecular weight of 136.15 g/mol and a melting point of 163-169 °C.
Protocol 1: Stock Solution Preparation
The causality behind preparing a concentrated stock solution is to minimize the volume of solvent added to the assay medium, thereby reducing any potential inhibitory or confounding effects of the solvent itself.
-
Solvent Selection : Due to the likely organic nature of the compound, Dimethyl Sulfoxide (DMSO) is a common initial choice for creating a high-concentration stock solution. It is crucial to determine the maximum concentration of DMSO that is non-inhibitory to the test microorganisms. This is typically ≤1% (v/v) in the final assay medium.
-
Stock Concentration : Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. This corresponds to a molar concentration of approximately 73.45 mM.
-
Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber glass vial to prevent contamination and degradation from light.
-
Storage : Store the stock solution at -20°C. For working solutions, aliquots can be stored at 4°C for short-term use to minimize freeze-thaw cycles.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.[2][8] This method is highly amenable to high-throughput screening in a 96-well microtiter plate format.
Protocol 2: Broth Microdilution Assay
This protocol is adapted from CLSI and EUCAST guidelines.[6][9][10]
-
Preparation of Bacterial Inoculum :
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (absorbance at 625 nm).
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions :
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB.
-
For example, to test a concentration range from 128 µg/mL down to 0.25 µg/mL, add a specific volume of the stock solution to the first well and then serially transfer half the volume to subsequent wells containing fresh broth.
-
-
Inoculation and Incubation :
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Crucial Controls :
-
Positive Control : Broth with inoculum and a standard antibiotic (e.g., gentamicin, ciprofloxacin).
-
Negative Control (Growth Control) : Broth with inoculum and the corresponding concentration of DMSO (vehicle) but no compound.
-
Sterility Control : Broth only, to check for contamination.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[1]
-
-
Determination of MIC :
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[3] It is particularly useful for initial screening.
Protocol 3: Agar Disk Diffusion Assay
This protocol is based on EUCAST guidelines.[5]
-
Preparation of Agar Plates :
-
Use Mueller-Hinton agar (MHA) plates with a uniform depth of 4.0 ± 0.5 mm.
-
The surface of the agar must be dry before inoculation.
-
-
Inoculation :
-
Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Inoculate the MHA plate by streaking the swab evenly across the entire surface in three directions to ensure confluent growth.
-
-
Application of Disks :
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound. For example, apply 10 µL of a 3 mg/mL solution to each disk to get a 30 µg disk load.
-
Allow the solvent (e.g., DMSO) to evaporate completely in a sterile environment.
-
Using sterile forceps, firmly press the disks onto the inoculated agar surface.
-
Apply disks within 15 minutes of inoculation.
-
Include a positive control disk (e.g., gentamicin 10 µg) and a negative control disk (impregnated with DMSO only).
-
-
Incubation :
-
Measurement of Inhibition Zones :
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Diagram 2: Agar Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Data Presentation and Interpretation
Effective data management is crucial for comparing antimicrobial efficacy. The following tables provide a standardized format for presenting experimental findings.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 16 | Gentamicin | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | Ciprofloxacin | 0.25 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 32 | Amphotericin B | 1 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (30 µ g/disk )
| Test Microorganism | Gram Stain | Zone Diameter (mm) of Test Compound | Positive Control (Antibiotic) | Zone Diameter (mm) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 18 | Gentamicin (10 µg) | 25 |
| Escherichia coli ATCC 25922 | Gram-negative | 12 | Ciprofloxacin (5 µg) | 30 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 6 (No inhibition) | Ciprofloxacin (5 µg) | 28 |
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on its spectrum of activity and potency. Positive results from these primary screens should be followed by more advanced studies, including time-kill kinetics, mechanism of action studies, and cytotoxicity assays to evaluate the therapeutic potential of this novel furan derivative. The exploration of such new chemical spaces is a critical endeavor in the global fight against infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. apec.org [apec.org]
- 4. benchchem.com [benchchem.com]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. ovid.com [ovid.com]
- 8. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
The Versatile Precursor: 2-Amino-4,5-dimethylfuran-3-carbonitrile in the Synthesis of Fused Heterocyclic Systems
Introduction: Unlocking Chemical Diversity from a Furan Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored biological activities and physicochemical properties is relentless. Fused heterocyclic systems, in particular, represent a privileged class of compounds due to their rigid conformational structures and their ability to engage in diverse molecular interactions.[1][2] Within this context, 2-amino-4,5-dimethylfuran-3-carbonitrile emerges as a highly valuable and versatile precursor. Its unique arrangement of functional groups—an enaminonitrile system embedded within a furan ring—provides a powerful platform for the construction of a wide array of fused heterocycles. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key building block for researchers, scientists, and drug development professionals.
Core Attributes of this compound
The reactivity of this compound is dictated by the interplay of its nucleophilic amino group and the electrophilic character of the nitrile group, all influenced by the electron-donating nature of the furan ring. This unique electronic arrangement allows for a diverse range of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [3][4] |
| Molecular Weight | 136.15 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 163-169 °C | [3] |
| CAS Number | 5117-88-4 | [3][4] |
Synthesis of the Precursor: A Thorpe-Ziegler Approach
The synthesis of this compound is efficiently achieved through a base-catalyzed condensation reaction analogous to the Thorpe-Ziegler reaction.[5][6] This method involves the reaction of an α-hydroxyketone with malononitrile. For the title compound, 3-hydroxy-2-butanone (acetoin) serves as the ideal α-hydroxyketone.
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
Causality: The base deprotonates the active methylene group of malononitrile, which then undergoes a nucleophilic addition to the ketone carbonyl of 3-hydroxy-2-butanone. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto one of the nitrile groups, followed by tautomerization and dehydration, yields the stable aminofuran.
Materials:
-
3-Hydroxy-2-butanone (Acetoin)
-
Malononitrile
-
Piperidine (or other suitable base like triethylamine)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Applications in the Synthesis of Fused Heterocyclic Systems
The strategic placement of the amino and cyano groups in this compound makes it an ideal starting material for the construction of various fused heterocyclic systems through cyclization reactions.
Caption: Major Fused Heterocyclic Systems from the Precursor.
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are of significant interest in medicinal chemistry as they are structural analogues of purines and have shown a wide range of biological activities, including as kinase inhibitors.[9][10] The synthesis of the furo[2,3-d]pyrimidine core from this compound is typically achieved by reaction with a one-carbon synthon, such as formamide or urea.[9][11]
Causality: The reaction with formamide provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. The reaction proceeds through an initial formation of a formamidine intermediate, followed by thermal cyclization.
Materials:
-
This compound
-
Formamide
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-20 eq).
-
Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Expected Yields: Yields for this type of cyclization are generally reported to be moderate to good.
Synthesis of Furo[2,3-b]pyridines
The furo[2,3-b]pyridine scaffold is another important heterocyclic system with diverse biological activities.[12] Its synthesis from this compound can be accomplished through condensation with a suitable three-carbon synthon, such as a β-ketoester or malononitrile dimer.
Causality: The reaction with a β-ketoester in the presence of a base leads to a condensation reaction, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoester)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Furo[2,3-b]pyrazines
Furo[2,3-b]pyrazines are another class of fused heterocycles that can be accessed from this compound. A common strategy involves the reaction with an α-haloketone.
Causality: The reaction proceeds via an initial N-alkylation of the amino group with the α-haloketone, followed by an intramolecular cyclization involving the nitrile group and the newly introduced ketone, and subsequent aromatization.
Materials:
-
This compound
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
A suitable solvent (e.g., DMF or acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq) and the α-haloketone (1.1 eq) in the chosen solvent.
-
Add the base (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of medicinally relevant fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The resulting furo[2,3-d]pyrimidines, furo[2,3-b]pyridines, and furo[2,3-b]pyrazines serve as valuable scaffolds for further functionalization in the pursuit of novel therapeutic agents and advanced materials. Future research in this area will likely focus on the development of more diverse and efficient multicomponent reactions utilizing this precursor, as well as the exploration of the biological activities of the resulting novel fused heterocyclic libraries.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 2-アミノ-4,5-ジメチル-3-フランカルボニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS 5117-88-4 [matrix-fine-chemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4,5-dimethylfuran-3-carbonitrile in Material Science
For: Researchers, scientists, and drug development professionals exploring novel applications of heterocyclic compounds.
Introduction: Unlocking the Potential of a Versatile Furan Building Block
2-Amino-4,5-dimethylfuran-3-carbonitrile is a highly functionalized heterocyclic compound with significant, yet largely unexplored, potential in the field of material science. The unique arrangement of an amino group, a nitrile group, and a furan ring within a single molecule makes it a compelling candidate for the synthesis of advanced polymers, functional dyes, and materials for organic electronics. Furan derivatives, in general, are gaining traction as sustainable, bio-based alternatives to petroleum-derived monomers, offering pathways to more environmentally friendly materials.[1][2] This document provides a detailed guide to the prospective applications of this compound, complete with theoretical frameworks and detailed experimental protocols to inspire and guide future research.
The furan ring itself is electronically rich and can participate in various chemical transformations, making it a versatile component in polymer backbones.[3] The amino and nitrile functionalities offer reactive handles for polymerization and modification, opening doors to a wide array of material designs. These notes will delve into the hypothetical, yet scientifically grounded, applications of this promising compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experiments and understanding the behavior of the compound in various reaction conditions.
| Property | Value | Source |
| CAS Number | 5117-88-4 | [4][5][] |
| Molecular Formula | C₇H₈N₂O | [4][5] |
| Molecular Weight | 136.15 g/mol | [4][] |
| Melting Point | 163-169 °C | [4] |
| Appearance | White to off-white solid | [7] |
| Solubility | Low in water, soluble in common organic solvents | [7] |
PART 1: Application in Polymer Synthesis
The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it an excellent candidate as a monomer for step-growth polymerization. The furan ring can be incorporated into the polymer backbone, potentially imparting unique thermal and electronic properties.
Synthesis of Furan-Containing Polyamides
Rationale: The amino group of this compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. Furan-containing polyamides are of interest as bio-based alternatives to conventional polyamides with potentially enhanced thermal stability and mechanical properties.[3] The nitrile group can be retained as a pendant group for further post-polymerization modification or it can be hydrolyzed to a carboxylic acid to create a new reactive site.
Experimental Protocol: Synthesis of a Furan-Containing Polyamide via Solution Polycondensation
Objective: To synthesize a polyamide by reacting this compound with a diacyl chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Triethylamine (as an acid scavenger)
-
Methanol
-
Deionized water
Procedure:
-
Preparation of the Monomer Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a precise amount of this compound and lithium chloride in anhydrous DMAc. The lithium chloride is added to enhance the solubility of the resulting polyamide.
-
Initiation of Polymerization: Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric amount of terephthaloyl chloride, dissolved in a small amount of anhydrous DMAc, dropwise to the stirred solution.
-
Polymerization Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization: The resulting polyamide can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Thermogravimetric Analysis (TGA) to assess its thermal stability.
Workflow Diagram:
Caption: Workflow for the synthesis of a furan-containing polyamide.
Potential for Polyimide Synthesis
Rationale: While the amino group can be directly used, the nitrile group offers a pathway to creating a diamine monomer. Reduction of the nitrile group to an amine would yield a diamine-furan derivative. This new diamine monomer could then be reacted with dianhydrides to produce furan-containing polyimides, which are known for their exceptional thermal stability and mechanical strength.
PART 2: Application in Organic Electronics
The conjugated nature of the furan ring, combined with the electron-donating amino group and the electron-withdrawing nitrile group, suggests that this compound could serve as a building block for materials with interesting optoelectronic properties. Furan-containing oligomers and polymers have been investigated for their potential in organic electronics.[8][9][10] The substitution of furan rings can influence the HOMO-LUMO gap and the solid-state packing of materials.[8]
Synthesis of Novel Dyes and Fluorophores
Rationale: The electronic structure of this compound makes it a potential scaffold for the synthesis of solvatochromic dyes or fluorescent probes. The amino group can be diazotized and coupled with other aromatic systems to create extended π-conjugated systems. The inherent polarity of the molecule, with its donor and acceptor groups, is a key feature for designing molecules with interesting photophysical properties.
Experimental Protocol: Synthesis of an Azo Dye
Objective: To demonstrate the potential of this compound as a precursor for an azo dye.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve this compound in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling Reaction: In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring. Maintain the temperature below 5°C. An intensely colored precipitate of the azo dye should form.
-
Isolation and Purification: After the addition is complete, continue stirring for another hour.
-
Collect the dye by filtration, wash with cold water until the filtrate is neutral, and then dry it.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.
Characterization: The synthesized dye can be characterized by UV-Vis spectroscopy to determine its absorption maxima and molar absorptivity. Its structure can be confirmed by FTIR and NMR spectroscopy.
Logical Relationship Diagram:
Caption: Logical steps for the synthesis of an azo dye.
Precursor for Conducting Polymers
Rationale: Polyfurans are a class of conducting polymers, although less studied than their polythiophene and polypyrrole counterparts.[9][11] The substituents on the furan ring can significantly influence the polymerization process and the properties of the resulting polymer. This compound could potentially be electropolymerized to form a conducting polymer film. The amino and nitrile groups would likely affect the electronic properties and processability of the resulting polyfuran.
Conclusion and Future Outlook
This compound is a promising, yet underutilized, building block for material science. Its rich functionality provides a versatile platform for the synthesis of novel polymers and functional organic materials. The protocols outlined in these application notes are intended to serve as a starting point for further research and development. Future work should focus on the detailed characterization of the materials synthesized from this precursor and the exploration of their performance in various applications, from high-performance plastics to organic electronic devices. The bio-based potential of furan chemistry further enhances the appeal of this compound in the ongoing quest for sustainable materials.[1][12]
References
- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. 2-氨基-4,5-二甲基-3-呋喃甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS 5117-88-4 [matrix-fine-chemicals.com]
- 7. 2-Amino-4,5-Dimethylthiophene-3-Carbonitrile | Properties, Safety, Uses & Supplier China [nj-finechem.com]
- 8. Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyfuran - Wikipedia [en.wikipedia.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust and Scalable Synthesis of Bioactive Butenolides from 2-Amino-4,5-dimethylfuran-3-carbonitrile
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of butenolides, a class of lactones with significant biological activity, utilizing 2-Amino-4,5-dimethylfuran-3-carbonitrile as a versatile starting material. The described multi-step procedure is designed for scalability and reproducibility, offering a clear pathway from the readily available furan precursor to the desired butenolide core. We will delve into the mechanistic underpinnings of each transformation, provide in-depth troubleshooting guidance, and present the data in a clear, actionable format. This document is intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Introduction: The Significance of Butenolides and the Furan-to-Lactone Strategy
Butenolides, characterized by a furan-2(5H)-one ring system, are a prominent structural motif found in a vast array of natural products. Their prevalence is matched by their diverse and potent biological activities, which include antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3][4] This has rendered them highly attractive targets for synthetic chemists and key pharmacophores in drug development programs.[5][6]
The synthetic strategy detailed herein leverages the inherent reactivity of this compound, a commercially available and relatively inexpensive starting material. The furan ring serves as a masked precursor to the butenolide core. The transformation hinges on a key oxidative ring-opening and subsequent recyclization cascade.[7] This approach offers several advantages over classical butenolide syntheses, including mild reaction conditions, high functional group tolerance, and a convergent route to diverse butenolide analogues.[8][9]
Reaction Scheme and Mechanism
The overall transformation from this compound to the corresponding butenolide proceeds through a two-step sequence: (1) Hydrolysis of the nitrile and amino functionalities to a dicarboxylic acid intermediate, followed by (2) an oxidative cyclization to furnish the butenolide ring.
Step 1: Hydrolysis
The initial step involves the acidic or basic hydrolysis of the nitrile and enamine functionalities of the starting furan. Under acidic conditions, the enamine is protonated, facilitating nucleophilic attack by water, leading to the formation of a ketone. The nitrile is also hydrolyzed to a carboxylic acid.
Step 2: Oxidative Cyclization
The resulting dicarboxylic acid intermediate is then subjected to an oxidative cyclization. While several reagents can effect this transformation, this protocol will focus on the use of a mild oxidizing agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator.[10] The proposed mechanism involves the formation of a bromine-containing intermediate which then undergoes an intramolecular cyclization to form the lactone ring.[11]
References
- 1. γ‐Aromatic Butenolides of Microbial Source – A Review of Their Structures, Biological Activities and Biosynthesis | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and biological evaluation of purine-containing butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Butenolide synthesis [organic-chemistry.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Wohl-Ziegler Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to help you improve your reaction yield, purity, and overall success.
Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a base-catalyzed condensation reaction between 3-hydroxy-2-butanone and malononitrile. This reaction is a variation of the Thorpe-Ziegler reaction, a robust method for forming cyclic compounds.[1] The mechanism involves an initial Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the nitrile, followed by tautomerization to yield the stable aminofuran ring.[2]
Understanding this pathway is critical for troubleshooting, as deviations at any step can lead to low yields or the formation of impurities.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for analogous 2-aminofuran syntheses.[2] Optimization may be required for your specific laboratory conditions and reagent purity.
Materials:
-
3-Hydroxy-2-butanone (Acetoin)
-
Malononitrile
-
Piperidine (or Triethylamine)
-
Ethanol (absolute)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxy-2-butanone (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ketone).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78-80°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction typically takes 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities and catalyst), water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water.
-
Troubleshooting Guide & FAQs
This section addresses common issues that can arise during the synthesis.
Q1: My reaction yield is very low or I'm getting no product at all. What went wrong?
Low to no yield is the most common issue and can stem from several factors. Systematically investigating the following points is the best approach.
-
Causality: The reaction is an equilibrium-driven process. Any factor that hinders the initial condensation or the subsequent cyclization will drastically reduce the yield.
Troubleshooting Steps:
-
Reagent Quality:
-
3-Hydroxy-2-butanone (Acetoin): This starting material can exist as a crystalline dimer which is less reactive. Ensure you are using the liquid monomer. If you have the solid dimer, it may need to be gently heated to dissociate into the monomer before use. Check the purity by NMR or GC-MS.
-
Malononitrile: This reagent is susceptible to hydration and polymerization. Use a fresh bottle or a recently purified batch. It should be a white, crystalline solid.
-
Solvent: Ensure you are using absolute (anhydrous) ethanol. The presence of water can inhibit the condensation reaction.
-
-
Catalyst Choice and Amount:
-
While piperidine is effective, other bases like triethylamine (Et₃N) or DBU can be used. Strong bases like sodium ethoxide may promote side reactions, such as the polymerization of malononitrile.[2]
-
Ensure the correct catalytic amount is used (typically 10 mol %). Too little will result in a slow or incomplete reaction, while too much can increase side product formation.
-
-
Reaction Conditions:
-
Temperature: The reaction requires heat to overcome the activation energy for both the Knoevenagel condensation and the dehydration/cyclization step. Ensure your reflux temperature is stable and appropriate for the solvent used.
-
Reaction Time: Monitor the reaction by TLC. If the starting materials are still present after the recommended time, the reaction may need to run longer.
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: The reaction mixture turned dark brown/black and resulted in a tarry, insoluble substance. What happened?
The formation of a dark tar is indicative of product degradation or polymerization side reactions.
-
Causality: The starting materials and the product contain functionalities that can be sensitive to heat and acidic/basic conditions over prolonged periods. 3-hydroxy-2-butanone can undergo caramelization or other Maillard-type reactions at high temperatures.[3] Malononitrile can polymerize, and the electron-rich aminofuran product can be unstable under harsh conditions.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. Maintain a gentle, consistent reflux. Do not leave the reaction heating for an extended period after it has reached completion (as determined by TLC).
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.
-
Purification of Starting Materials: Impurities in the starting materials can often act as catalysts for polymerization. If tar formation is a persistent issue, consider purifying your 3-hydroxy-2-butanone (by distillation) and malononitrile (by recrystallization) before use.
Q3: I seem to have product by TLC, but I'm struggling with purification. What are the likely impurities and how can I remove them?
Purification challenges often arise from side products with similar polarity to the desired compound or from unreacted starting materials.
-
Causality: The primary impurities are often unreacted starting materials, the Knoevenagel intermediate (if cyclization is incomplete), or self-condensation products of 3-hydroxy-2-butanone.
Troubleshooting Steps:
-
Effective Workup: The aqueous wash is crucial. Washing with a mild base like saturated sodium bicarbonate solution helps remove the piperidine catalyst and any acidic byproducts, which can simplify the subsequent chromatography.
-
Column Chromatography:
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities, and gradually increase the polarity to elute your product. The aminofuran product is moderately polar.
-
TLC Analysis: Carefully analyze your TLC plates. The product should be UV active. Staining with potassium permanganate can also help visualize spots.
-
-
Recrystallization:
-
If the crude product is a solid and relatively pure (>85%), recrystallization can be a highly effective final purification step.
-
Solvent Selection: A binary solvent system is often ideal. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters. Note that the optimal conditions may vary.
| Parameter | Recommended Value/Reagent | Rationale & Notes |
| 3-Hydroxy-2-butanone | 1.0 equivalent | Ensure it is the liquid monomer for optimal reactivity. |
| Malononitrile | 1.0 - 1.1 equivalents | A slight excess can help drive the reaction to completion. |
| Catalyst | Piperidine or Triethylamine | 0.1 equivalents. Weak bases are preferred to minimize side reactions.[2] |
| Solvent | Ethanol (absolute) | Provides good solubility for reactants and a suitable reflux temperature. |
| Temperature | ~78 °C (Reflux) | Sufficient energy for condensation and cyclization. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Expected Yield | 60 - 85% | Highly dependent on reagent purity and optimized conditions. |
References
Technical Support Center: Purification of 2-Amino-4,5-dimethylfuran-3-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Amino-4,5-dimethylfuran-3-carbonitrile via recrystallization. It is structured as a series of frequently asked questions and troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The single most crucial factor is the choice of solvent.[1][2] An ideal solvent should dissolve the this compound completely when hot (near the solvent's boiling point) but only sparingly, or not at all, at low temperatures (e.g., room temperature or in an ice bath).[3] This temperature-dependent solubility differential is the driving force for the entire purification process.[1][4] The structural features of your target molecule—a polar aminonitrile group and a less polar dimethylfuran ring—suggest that a moderately polar solvent or a mixed-solvent system will likely be effective.
Q2: Which solvent system should I start with for this compound?
A2: While specific solubility data for this compound is not widely published, a logical starting point based on its structure would be a mixed-solvent system. A common and highly effective pair for compounds with both polar and non-polar characteristics is Ethanol/Water or Acetone/Water .[5]
-
Rationale: The compound is first dissolved in a minimal amount of the "good" hot solvent (ethanol or acetone). Then, the "poor" solvent (water) is added dropwise to the hot solution until persistent cloudiness (saturation point) is observed. A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method provides fine control over the solution's polarity to achieve optimal crystal formation.
Q3: My compound has "oiled out," forming a liquid layer instead of crystals. What is happening and how do I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the concentrated solution becomes supersaturated at a temperature above the compound's melting point.[6] This is a common issue, especially if the compound is significantly impure.[7]
-
Causality: The melting point of this compound is 163-169 °C. If the boiling point of your chosen solvent is close to or above this range, oiling out is less likely. However, impurities can depress the melting point, increasing the risk.
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution to dissolve the oil completely, then add a small amount of additional hot solvent to lower the saturation point.[7][8]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature reduction, which favors the formation of an ordered crystal lattice over a disordered oil.[7]
-
Change Solvents: If the problem persists, the solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a different mixed-solvent system.
-
Q4: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
A4: This is a classic sign of either using too much solvent or the solution being supersaturated.[6][7]
-
Too Much Solvent: This is the most common reason for crystallization failure.[7] The solution is not saturated enough for crystals to form, even when cold. The remedy is to gently heat the solution and boil off some of the solvent to increase the concentration.[3][9] Once concentrated, allow it to cool again.
-
Supersaturation: The solution may be stable in a supersaturated state and require a nucleation point to initiate crystal growth.[7] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod.[8][10][11] The microscopic scratches provide nucleation sites.
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[8][9]
-
Q5: My final product yield is very low. What are the common causes of product loss?
A5: A 100% yield is impossible because the compound will always have some finite solubility in the cold solvent (the "mother liquor").[1][12] However, significant losses are often avoidable.
-
Probable Causes & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is a primary cause of low recovery.[1][12]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the solution might cool and crystallize on the filter paper or funnel. To prevent this, use a slight excess of hot solvent before filtering and use pre-heated glassware.[10] The excess solvent can be evaporated after filtration.
-
Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice-water bath after it has slowly cooled to room temperature to maximize precipitation.[1]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will redissolve some of your product.[12]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[7][12] 2. Solution is supersaturated.[7] 3. The solution cooled too quickly, inhibiting nucleation. | 1. Gently boil off a portion of the solvent and allow the concentrated solution to cool again.[9] 2. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[8][9] 3. Allow the solution to cool slowly to room temperature before moving to an ice bath. |
| "Oiling Out" | 1. The melting point of the solute is lower than the boiling point of the solvent.[7] 2. High concentration of impurities. 3. Solution is too concentrated. | 1. Reheat to dissolve the oil, add more hot solvent to dilute the solution, and cool slowly.[6][7] 2. Try a different solvent or solvent system with a lower boiling point. 3. If impurities are the issue, consider pre-purification with column chromatography. |
| Low Product Recovery | 1. Used too much solvent during dissolution.[9] 2. Premature crystallization during hot filtration. 3. Insufficient cooling time/temperature.[1] 4. Excessive washing of the final crystals.[12] | 1. Use the absolute minimum amount of hot solvent needed to dissolve the crude solid.[3] 2. Use a slight excess of solvent for hot filtration and pre-heat the funnel and flask.[10] 3. After slow cooling to room temp, cool in an ice bath for at least 30 minutes. 4. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored Product | 1. Colored impurities are soluble in the solvent. | 1. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. 2. Swirl and keep the solution hot for a few minutes. 3. Perform a hot gravity filtration to remove the charcoal (and adsorbed impurities) before cooling.[10] |
| Crystals Form Too Quickly | 1. The solution is cooling too rapidly.[13] 2. The solution is overly concentrated. | 1. Ensure the flask cools slowly on the benchtop, insulated from the cold surface, before any ice bath cooling.[1] 2. If a precipitate crashes out of the hot solution, add a small amount of hot solvent to redissolve and then cool slowly. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure using a mixed-solvent system (Ethanol/Water). Researchers should perform small-scale solubility tests to confirm the suitability of this system before committing the bulk of their material.
1. Solvent Selection (Small-Scale Test): a. Place ~20 mg of the crude solid into a small test tube. b. Add ethanol dropwise at room temperature. Note the solubility. The compound should be sparingly soluble or insoluble. c. Gently heat the test tube in a water bath. Add hot ethanol dropwise until the solid just dissolves. d. To the hot solution, add water dropwise until a faint cloudiness appears. e. Add one or two drops of hot ethanol to clarify the solution. f. Allow the tube to cool to room temperature, then place it in an ice bath. If well-formed crystals appear, the solvent system is suitable.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask (do not use a beaker to minimize evaporation).[1] b. In a separate flask, heat the primary solvent (ethanol) to its boiling point. c. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely. Swirl the flask after each addition.
3. Decolorization (If Necessary): a. If the solution is colored, remove it from the heat source. b. Add a very small amount (spatula tip) of activated charcoal. c. Re-heat the solution to boiling for a few minutes while swirling.
4. Hot Gravity Filtration (If Necessary): a. This step removes insoluble impurities or activated charcoal. b. Place a piece of fluted filter paper in a stemless funnel. c. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on a hot plate or in an oven. d. Add a small amount of extra hot solvent to the solution to prevent premature crystallization.[5] e. Pour the hot solution through the pre-heated setup.
5. Crystallization: a. If a mixed-solvent system is used, add the hot anti-solvent (water) dropwise to the hot, clear filtrate until it just becomes cloudy. Add a few drops of the hot primary solvent (ethanol) to redissolve the precipitate.[3] b. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[1] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
6. Crystal Collection and Washing: a. Set up a Büchner funnel for vacuum filtration. b. Wet the filter paper with a small amount of ice-cold solvent (the same solvent mixture used for crystallization). c. Swirl the cold slurry of crystals and pour it into the funnel under vacuum. d. Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[12]
7. Drying: a. Allow air to be pulled through the crystals on the filter for several minutes to help them dry. b. Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow: Troubleshooting Recrystallization
Caption: Troubleshooting workflow for inducing crystallization.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
troubleshooting side reactions in 2-Amino-4,5-dimethylfuran-3-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds via the cyclization of an α-hydroxy ketone with an active methylene nitrile, such as malononitrile. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product. The primary challenges include the formation of dimeric byproducts, incomplete cyclization, and subsequent reactions of the desired aminofuran product.
A common synthetic approach involves the reaction of 3-hydroxy-2-butanone (acetoin) with malononitrile. This reaction is analogous in principle to the Gewald synthesis of 2-aminothiophenes, where a carbonyl compound, an active methylene nitrile, and elemental sulfur condense to form the thiophene ring.[1][2][3] In the case of our target furan, the oxygen atom of the α-hydroxy ketone acts as the heteroatom for cyclization.
Below is a generalized workflow for the synthesis:
Caption: General experimental workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield of the desired this compound, or in some cases, no product at all. What are the likely causes and how can I fix this?
Answer: Low to no yield is a common and frustrating issue. The root causes often lie in the initial condensation and cyclization steps. Let's break down the possibilities:
-
Inefficient Initial Condensation: The first step is a base-catalyzed Knoevenagel-type condensation between 3-hydroxy-2-butanone and malononitrile.[2] If this step is inefficient, the subsequent cyclization cannot occur.
-
Base Selection: The choice and amount of base are critical. Weak bases may not be sufficient to deprotonate the malononitrile effectively. Conversely, a base that is too strong can lead to unwanted side reactions.
-
Troubleshooting:
-
Screen Bases: Experiment with common bases such as piperidine, triethylamine, or sodium ethoxide. Morpholine is also a frequently used catalyst in similar condensations.[1]
-
Optimize Catalyst Loading: The amount of base can significantly impact the reaction rate. Start with catalytic amounts (e.g., 10-20 mol%) and adjust as needed.[1]
-
-
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.
-
Troubleshooting:
-
Consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene).
-
The addition of a dehydrating agent can also be beneficial.
-
-
-
-
Incomplete Cyclization: Even if the initial condensation occurs, the subsequent intramolecular cyclization to form the furan ring might be slow or incomplete. This is conceptually similar to the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles.[4][5]
-
Temperature: The reaction temperature plays a crucial role. Insufficient heat may not provide the necessary activation energy for cyclization. Excessive heat can promote side reactions and decomposition.
-
Troubleshooting:
-
Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). A typical range to explore is 40-80 °C.[1]
-
-
-
Solvent Choice: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction rate.
-
Troubleshooting:
-
Polar solvents like ethanol, methanol, or DMF are often good choices.[1]
-
-
-
FAQ 2: Presence of a Major, Unidentified Byproduct
Question: My reaction mixture shows a significant amount of a byproduct that I am having trouble identifying and separating from my desired product. What could this be?
Answer: The formation of byproducts is a key challenge. Here are the most likely culprits:
-
Dimerization or Polymerization: The starting materials or reactive intermediates can undergo self-condensation or polymerization, especially under harsh conditions (e.g., high temperature, strong base).[1] Malononitrile itself can form dimers and polymers.[6]
-
Troubleshooting:
-
Control Reactant Concentration: Try running the reaction at a lower concentration.
-
Slow Addition: Add one of the reactants (e.g., malononitrile) slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Moderate Conditions: Avoid excessively high temperatures and strong bases.
-
-
-
Michael Addition Products: The initial Knoevenagel adduct, an α,β-unsaturated nitrile, is a Michael acceptor. Another molecule of deprotonated malononitrile can add to this intermediate, leading to undesired C-C bond formation.[7]
-
Troubleshooting:
-
Stoichiometry Control: Ensure precise stoichiometry of your reactants. An excess of malononitrile can favor this side reaction.
-
-
-
Ring-Opened or Rearranged Products: The aminofuran ring, once formed, can be susceptible to hydrolysis or rearrangement under certain conditions, especially if the workup is acidic.[8]
-
Troubleshooting:
-
Mild Workup: Use a neutral or slightly basic workup procedure. Avoid strong acids.
-
-
The following decision tree can help diagnose the source of byproducts:
Caption: Troubleshooting workflow for identifying and mitigating major byproducts.
FAQ 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best purification techniques?
Answer: Purification can indeed be challenging, especially if side reactions have occurred.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[1]
-
Solvent Screening: The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Recommended Solvents to Try:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate/Hexanes mixture
-
Toluene
-
-
-
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
Experimental Protocol: Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
FAQ 4: Reaction Stalls or is Incomplete
Question: My reaction starts but seems to stall before all the starting material is consumed. What can I do to drive it to completion?
Answer: A stalled reaction often points to catalyst deactivation, product inhibition, or an equilibrium that has been reached.
-
Catalyst Issues: The base catalyst can be neutralized by acidic impurities in the starting materials or solvents.
-
Troubleshooting:
-
Ensure Purity of Reagents: Use pure, dry starting materials and solvents.[1]
-
Additional Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help.
-
-
-
Reversibility: The initial condensation may be reversible.
-
Troubleshooting:
-
As mentioned in FAQ 1, actively removing the water byproduct can help drive the reaction forward.
-
-
-
Reaction Time and Temperature:
-
Troubleshooting:
-
Increase the reaction time. Monitor by TLC until no further change is observed.
-
If increasing the time has no effect, a modest increase in temperature may be necessary.
-
-
| Issue | Possible Cause | Recommended Action |
| Low Yield | Inefficient condensation, incorrect base, water inhibition. | Screen bases (piperidine, Et3N), optimize catalyst loading, remove water. |
| Byproduct Formation | Dimerization, Michael addition, product degradation. | Lower reactant concentration, slow addition, control stoichiometry, use mild workup. |
| Purification Difficulty | Co-crystallization with impurities, similar polarity. | Screen recrystallization solvents (ethanol, ethyl acetate/hexanes), perform column chromatography. |
| Stalled Reaction | Catalyst deactivation, reaction equilibrium. | Check reagent purity, add more catalyst, increase reaction time/temperature, remove water. |
III. Mechanistic Considerations
Understanding the reaction mechanism can provide valuable insights for troubleshooting. The synthesis is believed to proceed through an initial Knoevenagel-type condensation to form an α,β-unsaturated nitrile intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the nitrile, which, after tautomerization, yields the final 2-aminofuran product. This is analogous to the cyclization step in the Gewald reaction.[2][9]
Caption: A simplified representation of the plausible reaction mechanism.
By understanding these potential pitfalls and systematically applying the troubleshooting strategies outlined above, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
IV. References
-
BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Retrieved January 4, 2026, from 1
-
Wikipedia. (2023, May 20). Gewald reaction. In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wikipedia. (2023, March 14). Thorpe reaction. In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved January 4, 2026, from --INVALID-LINK--
-
Al-Mousawi, S. M., et al. (1995). Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2271-2274.
-
Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. Journal of Chemical and Pharmaceutical Research, 7(6), 1163-1199.
-
Knoevenagel Condensation. In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Michael Addition. In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
-
Peruncheralathan, S., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Systems for 2-Amino-4,5-dimethylfuran-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable heterocyclic building block. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. We will explore catalyst selection, reaction optimization, and common pitfalls encountered in the synthesis.
Section 1: Understanding the Synthesis & Catalysis
Q1: What is the most common and logical synthetic route for this compound?
The most direct and widely applicable pathway to synthesize 2-amino-3-cyanofurans is through the condensation of an α-hydroxy ketone with malononitrile.[1] For the specific target molecule, this compound, the reaction involves the base-catalyzed condensation of 3-hydroxy-2-butanone (also known as acetoin) with malononitrile .
This reaction is mechanistically robust, proceeding through two key stages:
-
Knoevenagel Condensation: The reaction initiates with a base abstracting a proton from the highly acidic methylene group of malononitrile, generating a carbanion. This nucleophile then attacks the carbonyl carbon of acetoin. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.
-
Intramolecular Cyclization: The hydroxyl group of the acetoin moiety then attacks one of the nitrile groups in an intramolecular fashion. This is followed by tautomerization to form the stable aromatic aminofuran ring. This cyclization is a variation of the Thorpe-Ziegler reaction.
Below is a diagram illustrating this proposed synthetic pathway.
References
Technical Support Center: Purifying 2-Amino-4,5-dimethylfuran-3-carbonitrile
Introduction
2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan derivative of significant interest in medicinal chemistry and materials science. Its synthesis, often achieved through multicomponent reactions, can yield a crude product containing various impurities, including unreacted starting materials, intermediates, and polymeric side products. Achieving high purity is critical for subsequent applications and reliable experimental data.
This technical support guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude this compound. It is designed for researchers, chemists, and drug development professionals seeking to overcome common challenges encountered during the purification process.
Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses common issues and questions regarding the nature of impurities typically found in crude this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile largely depends on the synthetic route. A common approach to synthesizing this molecule is a variation of the Gewald reaction, which involves the condensation of a ketone (acetoin or its precursor, diacetyl) with an active methylene nitrile like malononitrile, often in the presence of a base.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual acetoin, diacetyl, or malononitrile.
-
Reaction Intermediates: Incomplete cyclization can leave Knoevenagel condensation products.[1]
-
Polymeric Byproducts: Furan rings, especially those with electron-donating substituents like an amino group, are susceptible to polymerization under acidic or harsh thermal conditions, leading to the formation of dark, tar-like substances.[3]
-
Ring-Opened Species: Although less common under standard conditions, strong acids or nucleophiles can potentially lead to the degradation and opening of the furan ring.[4]
Q2: My reaction has resulted in a dark brown or black tar-like substance instead of a solid. What is causing this and how can I prevent it?
A2: The formation of dark, intractable tars is a classic sign of product or intermediate polymerization.[3] Furans are known to be sensitive, and the 2-amino group on your target molecule significantly increases the electron density of the ring, making it more susceptible to electrophilic attack and subsequent polymerization.
Causality & Prevention:
-
Acidic Conditions: Trace amounts of acid can catalyze polymerization. Ensure your work-up procedure neutralizes any acidic catalysts used in the reaction. If an acid wash is necessary, perform it quickly at low temperatures.
-
High Temperatures: Overheating the reaction mixture or concentrating the crude product too aggressively can promote thermal degradation and polymerization. It is advisable to concentrate the crude product in vacuo at a moderate temperature (e.g., < 40°C).
-
Air Oxidation: Amino-substituted furans can be sensitive to air oxidation, which can lead to colored impurities. If possible, conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: My crude NMR spectrum shows the expected product peaks, but also several unidentifiable signals. How can I begin to identify these unknown impurities?
A3: Identifying unknown signals requires a systematic approach. First, compare the crude spectrum to the spectra of your starting materials to identify any unreacted precursors. For other impurities, consider the reaction mechanism. For instance, in a Gewald-type synthesis, the initial condensation product before cyclization is a likely culprit.[1] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for this purpose. The molecular weights of the impurity peaks can provide strong clues to their structures, helping you identify side-products or dimers.
Part 2: Troubleshooting Guide - Purification Methodologies
This section provides detailed, step-by-step protocols for the most common purification techniques applicable to this compound.
Scenario 1: The crude product is a discolored solid with minor impurities.
Recommended Method: Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). See Table 1 for guidance.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid. Place the flask on a hot plate and bring the solvent to a gentle boil. Continue adding small portions of hot solvent until the solid is just fully dissolved. Using an excessive amount of solvent will reduce your recovery yield.[5]
-
Decolorization (Optional): If the hot solution is deeply colored, it may indicate the presence of highly colored polymeric impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
| Solvent / System | Rationale & Comments | Suitability |
| Isopropanol (IPA) | A good starting point. The compound has moderate polarity, and IPA often provides the desired solubility profile. | High |
| Ethanol / Water | Dissolve in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid, then add a drop of ethanol to clarify. Cool slowly. | High |
| Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate. Add hexane dropwise until turbidity appears. Reheat to clarify and cool slowly. Good for less polar impurities. | Medium |
| Toluene | May be effective, but its higher boiling point can risk thermal degradation of the furan. Use with caution. | Low |
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The melting point of the crude solid is lower than the boiling point of the solvent, or the solution is too supersaturated.[5]
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow it to cool much more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.[5]
-
-
Problem: No crystals form after cooling.
-
Cause: Too much solvent was used, or the solution is reluctant to crystallize (supersaturation).
-
Solution: If too much solvent was used, carefully evaporate a portion of it and attempt to cool again. To induce crystallization, scratch the inside of the flask at the meniscus with a glass rod or add a "seed crystal" of the pure compound.[5]
-
Scenario 2: The crude product is an oil or a very impure solid.
Recommended Method: Flash Column Chromatography
For complex mixtures or oily products, flash column chromatography is the preferred method. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[6]
Caption: Decision workflow for purifying crude this compound.
-
Stationary Phase Selection: For a molecule with the polarity of this compound, standard silica gel (SiO₂, 40-63 µm particle size) is an excellent choice.
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your target compound has a retention factor (Rƒ) of ~0.3 on a silica gel TLC plate. This provides optimal separation. A common starting point is a mixture of a non-polar solvent and a polar solvent. See Table 2 for suggestions.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level, with no air bubbles. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
| Solvent System (v/v) | Rationale & Comments | Polarity |
| Hexane : Ethyl Acetate | A standard, effective system. Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration (gradient elution) to 7:3 or 1:1. | Low to Medium |
| Dichloromethane : Methanol | For more polar impurities. Use a small percentage of methanol (e.g., 1-5%) in dichloromethane. Caution: Run in a well-ventilated fume hood. | Medium to High |
Part 3: Purity Assessment
Q4: How do I confirm the purity and identity of my final, purified product?
A4: A combination of analytical techniques should be used to confirm the purity and verify the structure of your final compound.[7]
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed in an appropriate solvent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of impurity signals in the spectrum is a strong indicator of high purity.[7]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point (mp): A pure crystalline solid will have a sharp, well-defined melting point. Compare your experimental value to the literature value (163-169 °C).[8] A broad or depressed melting range indicates the presence of impurities.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE | 5117-88-4 [amp.chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guidance, and frequently asked questions (FAQs) related to the scale-up of this valuable chemical intermediate. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.
I. Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a base-catalyzed condensation reaction between 3-hydroxy-2-butanone (acetoin) and malononitrile. This reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization to yield the desired furan ring system. This method is advantageous due to the ready availability of the starting materials and the generally good yields that can be obtained under optimized conditions.
Reaction Mechanism Workflow
Caption: Proposed reaction pathway for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis and scale-up of this compound.
Question 1: The reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the 3-hydroxy-2-butanone (acetoin) and malononitrile are of high purity. Impurities in acetoin, such as diacetyl (2,3-butanedione), can lead to side reactions. It is advisable to use freshly distilled or commercially available high-purity reagents.
-
Catalyst Selection and Concentration: The choice and amount of base catalyst are critical. While piperidine is commonly used, other organic bases like triethylamine or DBU can be explored. The catalyst concentration should be optimized; typically, 0.1 to 0.2 equivalents are sufficient. Excessive catalyst can lead to polymerization of malononitrile or other side reactions.
-
Reaction Temperature: The reaction is typically run at reflux. However, for a scaled-up reaction, it's crucial to ensure uniform heating of the reaction mixture. Localized overheating can cause degradation of the product and starting materials. Using a jacketed reactor with controlled heating is recommended for larger scales.
-
Inefficient Water Removal: The Knoevenagel condensation step produces water, which can inhibit the reaction equilibrium. For larger scale reactions, the use of a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
Question 2: The isolated product is a dark, oily substance instead of the expected solid. What is the likely cause and how can I purify it?
Answer:
The formation of a dark, oily product often indicates the presence of impurities and potential product degradation.
-
Cause: This is commonly due to side reactions such as polymerization of malononitrile or the starting materials, especially under harsh basic conditions or prolonged heating. Air oxidation of the aminofuran product can also contribute to discoloration.
-
Purification Strategy:
-
Solvent Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Activated Carbon Treatment: If the color persists, treatment with activated charcoal can help remove colored impurities. Dissolve the crude product in a solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.
-
Column Chromatography: The most effective method for purification is silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a high-purity crystalline product.
-
Question 3: During scale-up, I'm observing a significant exotherm after adding the catalyst. How should this be managed?
Answer:
An exotherm during the initial phase of the reaction is expected, as the condensation reaction is exothermic. However, on a larger scale, this needs to be carefully controlled to prevent a runaway reaction.
-
Controlled Addition of Reagents: Instead of adding all reagents at once, add the base catalyst slowly and in portions to the mixture of acetoin and malononitrile in the solvent.
-
Cooling: Have a cooling system (e.g., an ice bath or a chiller for the reactor jacket) ready to manage the temperature. The initial addition of the catalyst can be done at a lower temperature (e.g., 0-10 °C) and then the reaction can be slowly warmed to the desired reflux temperature.
-
Monitoring: Continuously monitor the internal temperature of the reaction vessel. A sudden and rapid increase in temperature is a sign of a potential runaway reaction, and immediate cooling should be applied.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this synthesis?
A1: Ethanol is a commonly used and effective solvent for this reaction. It has a suitable boiling point for reflux and can dissolve the starting materials and the product to a reasonable extent. For larger scales where azeotropic water removal is desired, toluene can be a better choice in conjunction with a Dean-Stark apparatus.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) as the eluent. The starting materials and the product should have distinct Rf values. Staining with potassium permanganate or visualization under UV light can be used if the compounds are not colored. For more quantitative analysis, HPLC is recommended.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3:
-
Malononitrile: Malononitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Base Catalysts: Organic bases like piperidine and triethylamine are corrosive and flammable. Handle with care.
-
Exotherm Management: As discussed in the troubleshooting section, be prepared to manage the reaction exotherm, especially on a larger scale.
-
Solvent Handling: Ensure proper grounding and bonding when transferring large volumes of flammable organic solvents to prevent static discharge.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR: Signals for the two methyl groups on the furan ring, a broad singlet for the amino protons, and potentially a singlet for the proton at the 5-position if the starting material was not fully substituted.
-
¹³C NMR: Resonances for the nitrile carbon, the carbons of the furan ring (including the quaternary carbons), and the two methyl carbons.
-
IR Spectroscopy: A strong absorption band for the nitrile (C≡N) group around 2200-2260 cm⁻¹, and N-H stretching vibrations for the amino group in the range of 3200-3500 cm⁻¹.
IV. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| 3-Hydroxy-2-butanone (Acetoin) | 88.11 | 10.0 g | 0.113 | 1.0 |
| Malononitrile | 66.06 | 7.5 g | 0.113 | 1.0 |
| Piperidine | 85.15 | 1.93 g (2.24 mL) | 0.0226 | 0.2 |
| Ethanol | 46.07 | 100 mL | - | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-butanone (10.0 g, 0.113 mol) and malononitrile (7.5 g, 0.113 mol).
-
Add ethanol (100 mL) to the flask and stir until all solids are dissolved.
-
To the stirred solution, add piperidine (2.24 mL, 0.0226 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven at 40-50 °C.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
V. References
-
General Synthesis of 2-Aminofurans: While a specific paper for the title compound is not cited, the general methodology is well-established. A relevant example can be found in the synthesis of similar 2-aminofuran derivatives. For instance, the reaction of α-hydroxy ketones with malononitrile is a known method.[1]
-
Knoevenagel Condensation: The initial step of the reaction is a Knoevenagel condensation. For a deeper understanding of this reaction's mechanism and conditions, refer to comprehensive organic chemistry resources. The use of a base catalyst is a key feature of this reaction.
-
Thorpe-Ziegler Reaction: The intramolecular cyclization step is analogous to the Thorpe-Ziegler reaction, which involves the cyclization of dinitriles. While not a perfect analogy, the underlying principle of an intramolecular nucleophilic attack of a carbanion on a nitrile is relevant.
References
preventing degradation of 2-Amino-4,5-dimethylfuran-3-carbonitrile during reaction
Technical Support Center: 2-Amino-4,5-dimethylfuran-3-carbonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable but sensitive heterocyclic building block. Our goal is to provide you with a comprehensive understanding of the compound's stability profile and equip you with actionable strategies to prevent its degradation during storage and reaction, ensuring the success and reproducibility of your experiments.
Section 1: Understanding the Instability of this compound
This aminofuran derivative is a highly versatile intermediate, but its utility is matched by its inherent instability. The electron-rich nature of the 2-aminofuran scaffold makes it susceptible to several degradation pathways. Understanding these pathways is the first step toward preventing them.
FAQ: Why is my this compound sample degrading or causing my reaction to turn dark?
Answer: The degradation of this compound is primarily driven by three key factors: oxidation, acidic conditions, and to a lesser extent, prolonged exposure to heat or light.
-
Oxidation: The 2-amino group strongly activates the furan ring, making it highly electron-rich and extremely susceptible to oxidation.[1][2] Exposure to atmospheric oxygen can initiate a cascade of reactions, often leading to dark-colored, polymeric byproducts or ring-opened 1,4-dicarbonyl species.[2][3] This is frequently the cause of reaction mixtures turning brown or black. Long-chain oligofurans are known to readily decompose in solution under ambient conditions.[4]
-
Acid-Catalyzed Hydrolysis & Ring-Opening: The molecule contains an enamine-like moiety, which is highly sensitive to acid. In the presence of even mild acids, the furan ring can be protonated, leading to hydrolysis of the amino group and subsequent ring-opening.[1][5] This pathway cleaves the furan scaffold, destroying your starting material and generating highly reactive intermediates that can lead to complex side products.
-
Photoxidation: Aminofurans can undergo photooxidative ring transformation, especially when exposed to UV or strong laboratory light in the presence of oxygen.[5][6]
The diagram below illustrates the two primary degradation pathways initiated by oxygen and acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-Amino-4,5-dimethylfuran-3-carbonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-4,5-dimethylfuran-3-carbonitrile (CAS No. 5117-88-4). This document is designed for researchers, chemists, and drug development professionals who are actively working with this versatile heterocyclic building block. The unique arrangement of the amino, nitrile, and dimethylfuran functionalities presents specific challenges during synthesis, purification, and characterization. This guide provides troubleshooting insights and detailed protocols in a practical question-and-answer format to help you navigate these complexities, ensuring the integrity and reproducibility of your results.
Section 1: Synthesis and Purification Troubleshooting
The quality of your starting material is paramount and directly impacts all subsequent characterization and experimentation. Problems encountered during analysis often trace back to impurities or side products from the synthesis.
FAQ 1.1: My reaction yield is low and the crude product is a dark, tarry substance instead of the expected solid. What are the common pitfalls in the synthesis?
Answer:
This is a frequent issue when synthesizing highly functionalized electron-rich heterocycles like this compound. The problem typically stems from side reactions, polymerization, or product degradation under the reaction conditions. While the specific synthesis route you are using is key, many multi-component reactions for such structures share common sensitivities.
Causality Explained: The synthesis often involves a variation of a multi-component condensation reaction, similar in principle to the Gewald reaction used for aminothiophenes.[1][2] These reactions involve generating a strong nucleophile that can be prone to side reactions. The starting materials, such as α-hydroxy ketones or related precursors, can undergo self-condensation or decomposition, especially in the presence of a strong base or at elevated temperatures. The resulting aminofuran product itself is electron-rich and can be susceptible to oxidation or polymerization, leading to the formation of colored, insoluble materials.
Troubleshooting Protocol:
-
Temperature Control: Maintain strict temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.
-
Base Selection & Stoichiometry: The choice and amount of base are critical. Strong bases can promote undesired side reactions. Switch from a strong base like sodium hydroxide to a milder organic base like triethylamine or piperidine. Use the base in catalytic amounts rather than stoichiometric, if possible.[3]
-
Order of Addition: Add the most reactive reagents slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing self-condensation.
-
Inert Atmosphere: The electron-rich furan ring can be sensitive to air oxidation, especially under basic conditions. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
Solvent Choice: Ensure your solvent is anhydrous and appropriate for the reaction. Protic solvents like ethanol can sometimes participate in the reaction or alter the reactivity of the base.
FAQ 1.2: I'm struggling with the purification of the final product. Column chromatography gives poor recovery, and recrystallization doesn't remove all impurities.
Answer:
Purifying this compound can be challenging due to its polarity and potential for interaction with silica gel. The compound has a reported melting point of 163-169 °C, suggesting it is a stable solid at room temperature, which is advantageous.[4]
Causality Explained: The primary amino group is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, irreversible adsorption, and even on-column degradation, resulting in low recovery. Impurities may also have similar polarities, making separation by recrystallization difficult if an appropriate solvent system is not found.
Troubleshooting Protocol:
-
Deactivate Silica Gel: If using column chromatography, pre-treat the silica gel. Slurry the silica in your starting eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic silanol groups. This will minimize tailing and improve recovery.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reversed-phase chromatography).
-
Recrystallization Solvent Screening: A systematic approach to finding a recrystallization solvent is crucial. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). The ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Activated Carbon Treatment: If the product is discolored due to persistent colored impurities, dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a few minutes, and then filter hot through a pad of Celite before allowing it to crystallize. This can effectively remove highly conjugated, colored byproducts.
Section 2: Spectroscopic Characterization Challenges
Accurate structural confirmation is essential. However, the unique electronic nature of this molecule can lead to ambiguous or misleading spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ 2.1: My ¹H NMR spectrum shows a very broad signal for the amino (-NH₂) protons, and sometimes it doesn't integrate to two protons. Why is this happening?
Answer:
This is a classic characteristic of primary amines in ¹H NMR. The broadening is due to two primary factors: quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid.
Causality Explained:
-
Quadrupole Broadening: The nitrogen-14 nucleus has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole interacts with the local electric field gradient, leading to rapid relaxation and a broadening of the signals of both the ¹⁴N nucleus and any attached protons.
-
Chemical Exchange: The amino protons are labile and can exchange with other labile protons in the sample, most commonly trace water in the NMR solvent. If the rate of this exchange is on the NMR timescale, the signal becomes broad. If the exchange is very fast, a single sharp averaged peak might be seen. The presence of trace acid or base will catalyze this exchange, exacerbating the broadening.
Troubleshooting & Confirmation Protocol:
-
D₂O Shake: To confirm the signal is from the -NH₂ group, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The labile amino protons will exchange with deuterium, causing the -NH₂ signal to disappear or significantly decrease in intensity.
-
Use Anhydrous Solvent: Ensure you are using a high-quality, anhydrous NMR solvent to minimize exchange with water.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, often resulting in a sharper signal for the amino protons.
-
Solvent Choice: Sometimes changing to a different solvent (e.g., from CDCl₃ to DMSO-d₆) can reduce exchange rates by forming hydrogen bonds and result in sharper NH peaks.[5]
Mass Spectrometry (MS)
FAQ 2.2: My ESI-MS spectrum is complex. I see the expected [M+H]⁺ peak at m/z 137.15, but also significant peaks at other masses. How do I interpret these?
Answer:
In electrospray ionization (ESI), it is common to observe not just the protonated molecular ion but also adducts with salts or solvent molecules. The complexity can also arise from in-source fragmentation or dimerization.
Causality Explained: ESI is a soft ionization technique, but the molecule's journey through the mass spectrometer involves changes in solvent and electric fields. The basic amino group is easily protonated. However, it can also coordinate with cations present in the sample or mobile phase (e.g., Na⁺, K⁺), leading to adducts like [M+Na]⁺ and [M+K]⁺. Dimerization can also occur, leading to a [2M+H]⁺ peak.
Troubleshooting & Interpretation Workflow:
Caption: Troubleshooting workflow for complex ESI-MS spectra.
Expected Fragmentation: In tandem MS (MS/MS), fragmentation of the protonated molecule (m/z 137) can provide structural confirmation. Common losses for related nitrile-containing amino compounds include neutral losses of ammonia (NH₃), hydrogen cyanide (HCN), and carbon monoxide (CO).[6]
Infrared (IR) Spectroscopy
FAQ 2.3: The nitrile (C≡N) stretch in my IR spectrum is shifted from the typical ~2250 cm⁻¹. What does this indicate?
Answer:
The position and intensity of the nitrile stretching vibration are highly sensitive to the electronic environment. In this compound, the nitrile is conjugated with the furan ring and the amino group, which significantly alters its character.
Causality Explained: The amino group at the C2 position is a strong electron-donating group. Through resonance, it donates electron density into the furan ring and onto the nitrile group. This increased electron density weakens the C≡N triple bond, lowering the energy required to excite its stretching vibration. Consequently, the peak will shift to a lower wavenumber (frequency), typically in the range of 2190-2220 cm⁻¹. The conjugation also increases the change in dipole moment during the vibration, often leading to a more intense absorption than a non-conjugated nitrile.
Key IR Absorptions for Confirmation:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| Primary Amine | N-H Stretch | 3450 - 3300 (two bands) | The two bands correspond to the symmetric and asymmetric stretches.[7] |
| N-H Bend (Scissoring) | 1650 - 1580 | Can sometimes overlap with C=C stretches. | |
| Nitrile | C≡N Stretch | 2220 - 2190 | Lowered frequency due to conjugation. Should be a sharp, strong peak.[5] |
| Furan Ring | C=C Stretch | 1600 - 1475 | Multiple bands expected for the aromatic-like furan ring. |
| C-O-C Stretch | 1250 - 1020 | Asymmetric stretch, usually strong. | |
| Methyl Groups | C-H Stretch | 2980 - 2850 | Aliphatic C-H stretching. |
Section 3: Chromatographic Analysis Issues
FAQ 3.1: I'm observing significant peak tailing and poor resolution in my HPLC analysis. How can I optimize my method?
Answer:
This is a common problem when analyzing basic compounds like primary amines on standard silica-based reversed-phase columns (e.g., C18, C8). The issue arises from secondary interactions between the basic analyte and acidic sites on the stationary phase.
Causality Explained: Even on end-capped reversed-phase columns, residual, unreacted silanol groups (Si-OH) exist on the silica surface. These silanols are acidic and can interact ionically with the protonated form of your basic amino group. This strong secondary interaction slows down a fraction of the analyte molecules as they pass through the column, leading to a "tail" on the backside of the chromatographic peak.
HPLC Method Optimization Protocol:
-
Lower Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH down to ~2.5-3.0. At this low pH, the surface silanol groups are protonated and less likely to interact with the analyte. Your amine will be fully protonated, behaving more consistently. A typical starting point is 0.1% formic acid in both the water (A) and acetonitrile (B) phases.[8]
-
Use a "Base-Deactivated" Column: Modern HPLC columns are available that are specifically designed for analyzing basic compounds. These columns have very low residual silanol activity and provide much better peak shape for amines without aggressive mobile phase modifiers.
-
Increase Buffer Concentration: If using a buffer (e.g., phosphate), increasing its concentration can help to saturate the active sites on the stationary phase, reducing analyte interaction.
-
Adjust Temperature: Increasing the column temperature (e.g., to 40 °C) can improve mass transfer and reduce the viscosity of the mobile phase, sometimes leading to sharper peaks.
Recommended Starting HPLC Method:
| Parameter | Value |
| Column | C18 Reversed-Phase, Base-Deactivated (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV Diode-Array Detector (DAD) at ~254 nm and ~280 nm |
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. d-nb.info [d-nb.info]
- 4. 2-Amino-4,5-dimethyl-3-furancarbonitrile 95 5117-88-4 [sigmaaldrich.com]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purifying 2-Amino-4,5-dimethylfuran-3-carbonitrile by Column Chromatography
Welcome to the technical support center for the purification of 2-Amino-4,5-dimethylfuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to achieve high purity using column chromatography. Drawing from extensive field experience and established chromatographic principles, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction: The Challenge of Purifying a Polar Heterocycle
This compound (C7H8N2O, MW: 136.15 g/mol ) is a small, polar molecule containing both a basic amino group and a polar nitrile group.[1][2][3] This combination of functionalities presents a specific set of challenges during purification by normal-phase column chromatography, which typically employs a polar stationary phase like silica gel.
The primary issue arises from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[4][5] This can lead to a host of problems, including poor separation, significant peak tailing, and even irreversible adsorption of the compound to the column, resulting in low recovery.[4][6]
This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring a successful and efficient purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing or Streaking on TLC and Column | The basic amino group is interacting strongly with acidic silanol groups on the silica gel. | Add a basic modifier to your mobile phase. Start with 0.5-2% triethylamine (TEA) or a 7N solution of ammonia in methanol.[4][7][8] This will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[5][9] |
| Compound Won't Elute from the Column (Stuck at the Origin) | The mobile phase is not polar enough to move the highly polar aminonitrile off the silica gel. | Increase the polarity of the eluting solvent system. A good starting point for polar compounds is 100% Ethyl Acetate or a mixture of 5% Methanol in Dichloromethane.[10] If the compound is still retained, you may need to employ a gradient elution, gradually increasing the percentage of the more polar solvent.[11] |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate resolution between your target compound and impurities. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first.[12] Test combinations like Ethyl Acetate/Hexane, Methanol/Dichloromethane, and Acetone/Hexane.[10][13] Aim for an Rf value of approximately 0.3 for your target compound to ensure good separation on the column.[14] |
| Low Recovery of the Compound | The compound may be irreversibly adsorbed onto the silica gel or could be degrading on the acidic stationary phase. | First, test the stability of your compound on a TLC plate.[15] If it is unstable, consider using a less acidic stationary phase like alumina (basic or neutral) or deactivating the silica gel with triethylamine before running the column.[13][16][17] Alternatively, reversed-phase chromatography could be an option.[13] |
| Cracks or Channels Forming in the Silica Bed | Improper column packing or sudden changes in solvent polarity can cause the silica bed to crack, leading to poor separation. | Ensure the column is packed uniformly as a slurry to avoid air bubbles.[18][19] When running a gradient, change the solvent composition gradually to prevent thermal stress on the silica bed.[20] Always ensure the top of the silica bed does not run dry.[18] |
| Compound is Insoluble in the Initial Mobile Phase | The compound is too polar to dissolve in the non-polar solvent used to load the column. | Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., acetone or dichloromethane), add a small amount of silica gel, and carefully evaporate the solvent to get a free-flowing powder.[14][21] This powder can then be carefully added to the top of the packed column.[22] |
Experimental Workflow and Visualization
A successful purification relies on a systematic and well-executed workflow. The diagram below outlines the critical steps from initial analysis to the final purified product.
Caption: Standard workflow for column chromatography purification.
Visualizing Peak Tailing and the Solution
The interaction between a basic amine and acidic silica is a primary cause of poor peak shape. The following diagram illustrates this problem and its solution.
Caption: Mechanism of peak tailing and its mitigation with a basic modifier.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[16] However, because your compound is basic, the acidic nature of silica can be problematic.[4] If you continue to have issues with tailing or degradation even after adding a basic modifier to the eluent, consider using neutral or basic alumina as an alternative stationary phase.[13][16]
Q2: How do I choose the right solvent system to start with?
A2: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC).[12] Your goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.[14]
-
For Non-Polar Impurities: Start with a moderately polar system like 20-40% Ethyl Acetate in Hexane.
-
For Polar Impurities: You will need a more polar system. Good starting points for polar compounds include 100% Ethyl Acetate or 5% Methanol in Dichloromethane.[10]
-
For Basic Compounds: It is often necessary to add a small amount (0.5-2%) of triethylamine or ammonia to the solvent system to prevent streaking.[14][23]
Q3: What is "gradient elution" and when should I use it?
A3: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run.[11] This is particularly useful when your crude mixture contains compounds with a wide range of polarities. You would start with a less polar solvent system to elute the non-polar impurities, and then slowly increase the percentage of the more polar solvent to elute your more polar target compound and any other highly polar impurities.[12][24] This technique can improve separation and shorten the overall run time.[11]
Q4: How can I visualize the compound on a TLC plate if it's colorless?
A4: Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[25][26][27] Compounds with conjugated systems or aromatic rings, like your aminofuran derivative, will absorb this UV light and appear as dark spots on the glowing background.[25] If a compound is not UV-active, you can use chemical stains. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with many functional groups, including amines, and will show up as yellow spots on a purple background.[28]
Q5: My compound seems to be degrading on the column. What can I do?
A5: Degradation is likely due to the acidity of the silica gel. Here are a few strategies to mitigate this:
-
Deactivate the Silica: Before loading your sample, flush the packed column with your eluent containing 1-3% triethylamine.[17] This neutralizes the most acidic sites.
-
Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or Florisil.[13]
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and avoiding unnecessarily long columns.[14]
Q6: What is the proper way to pack a flash chromatography column?
A6: Proper packing is crucial to avoid channels and ensure good separation.[16] The "slurry packing" method is generally preferred:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[14][18]
-
In a separate beaker, mix your silica gel with the initial, least polar eluent to form a consistent slurry without air bubbles.[19]
-
Pour the slurry into the column, tapping the side gently to help the silica settle evenly.[16]
-
Allow the silica to pack down, using gentle air pressure to push the solvent through until the solvent level is just above the top of the silica bed. Do not let the column run dry.[19]
-
Carefully add another thin layer of sand on top to protect the silica bed when you add more solvent or your sample.[18]
References
- 1. This compound | CAS 5117-88-4 [matrix-fine-chemicals.com]
- 2. 2-氨基-4,5-二甲基-3-呋喃甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-4,5-dimethyl-3-furancarbonitrile | C7H8N2O | CID 290220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 17. Chromatography [chem.rochester.edu]
- 18. epfl.ch [epfl.ch]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mastelf.com [mastelf.com]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. How to set up and run a flash chromatography column. [reachdevices.com]
- 23. benchchem.com [benchchem.com]
- 24. columbia.edu [columbia.edu]
- 25. theory.labster.com [theory.labster.com]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted 2-Aminofurans: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of key synthetic methodologies for substituted 2-aminofurans, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. We will move beyond a simple recitation of procedures to explore the mechanistic underpinnings, practical considerations, and comparative performance of these methods, grounded in experimental data.
The Significance of the 2-Aminofuran Scaffold
The 2-aminofuran moiety is a privileged structure in the landscape of pharmaceutical and agrochemical research. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone for the development of novel therapeutic agents and functional materials. From anticancer to antibacterial applications, the strategic synthesis of diversely substituted 2-aminofurans is a critical endeavor for the modern medicinal chemist.[1] This guide will dissect and compare three prominent strategies for their synthesis: the versatile Multicomponent Reactions (MCRs), the robust Iron-Catalyzed Synthesis, and the elegant Gold-Catalyzed Cycloadditions. We will also briefly touch upon the classical Feist-Bénary synthesis and its applicability to this specific class of compounds.
I. Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions are a cornerstone of modern synthetic chemistry, prized for their efficiency, atom economy, and the ability to generate molecular complexity in a single step.[2] For the synthesis of 2-aminofurans, MCRs offer a particularly powerful approach, often proceeding under mild conditions with high yields.[3]
Mechanistic Rationale
A common MCR strategy for 2-aminofurans involves the condensation of an α-haloketone, a tertiary amine or enamine, and a compound containing an active methylene group (e.g., a β-ketoester or malononitrile).[1] The reaction is believed to proceed through the initial formation of an enamine from the tertiary amine and the active methylene compound. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of a proton and the halide ion lead to the formation of the 2-aminofuran ring.
Workflow for Multicomponent Synthesis of 2-Aminofurans
Caption: A streamlined workflow for the one-pot multicomponent synthesis of 2-aminofurans.
Experimental Protocol: Three-Component Synthesis of a Substituted 2-Aminofuran
This protocol is a representative example of a three-component synthesis of a 2-aminofuran derivative.
Materials:
-
2-Bromo-1-phenylethan-1-one (phenacyl bromide)
-
N,N-Dimethylaniline
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Triethylamine
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 mmol) and triethylamine (1.2 mmol) in absolute ethanol (10 mL) at room temperature, add N,N-dimethylaniline (1.1 mmol).
-
To this mixture, add a solution of 2-bromo-1-phenylethan-1-one (1.0 mmol) in absolute ethanol (5 mL) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted 2-aminofuran.
II. Iron-Catalyzed Synthesis: An Economical and Sustainable Approach
The use of earth-abundant and environmentally benign iron catalysts has gained significant traction in organic synthesis. For the preparation of 2-aminofurans, iron-catalyzed methods provide a cost-effective and sustainable alternative to those employing precious metals.[4]
Mechanistic Insights
An interesting iron-catalyzed protocol for the synthesis of 2-aminofurans commences from 2-haloketones and tertiary amines.[4] The reaction mechanism is thought to involve the iron catalyst facilitating the formation of an enamine intermediate from the tertiary amine. This enamine then undergoes a [3+2] cycloaddition with the 2-haloketone, followed by aromatization to furnish the 2-aminofuran product. The iron catalyst plays a crucial role in activating the substrates and promoting the key bond-forming steps.
Proposed Mechanism for Iron-Catalyzed 2-Aminofuran Synthesis
Caption: A simplified mechanistic pathway for the iron-catalyzed synthesis of 2-aminofurans.
Experimental Protocol: Iron-Catalyzed Synthesis from a 2-Haloketone and a Tertiary Amine
This protocol is adapted from literature procedures for the iron-catalyzed synthesis of 2-aminofurans.[4]
Materials:
-
2-Chloro-1-phenylethan-1-one
-
Triethylamine
-
Iron(III) chloride (FeCl₃)
-
1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add iron(III) chloride (5 mol%).
-
Add 1,2-dichloroethane (5 mL), followed by 2-chloro-1-phenylethan-1-one (1.0 mmol) and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aminofuran.
III. Gold-Catalyzed Synthesis: A Modern and Efficient Strategy
Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, often proceeding with high efficiency and selectivity under mild conditions. In the context of 2-aminofuran synthesis, gold catalysts have enabled novel transformations, such as formal [4+1] cycloadditions.[5][6]
Mechanistic Considerations
One notable gold-catalyzed approach involves the reaction of 3-en-1-ynamides with an oxygen source.[5][6] The gold catalyst activates the alkyne moiety of the ynamide, making it susceptible to nucleophilic attack. A subsequent cascade of events, potentially involving an oxa-Nazarov cyclization, leads to the formation of the 2-aminofuran core.[6] This method showcases the unique reactivity that can be accessed through gold catalysis.
Conceptual Workflow for Gold-Catalyzed 2-Aminofuran Synthesis
Caption: A generalized workflow for the gold-catalyzed synthesis of substituted 2-aminofurans.
Experimental Protocol: Gold-Catalyzed Synthesis from a 3-en-1-ynamide
The following is a general protocol based on reported gold-catalyzed syntheses of 2-aminofurans.[5][6]
Materials:
-
A 3-en-1-ynamide substrate
-
8-Methylquinoline N-oxide (as the oxygen source)
-
A gold(I) catalyst, e.g., [Au(IPr)Cl]/AgSbF₆
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, charge a vial with the gold(I) catalyst (e.g., 2-5 mol%).
-
Add the 3-en-1-ynamide substrate (1.0 equiv) and 8-methylquinoline N-oxide (1.2 equiv).
-
Add anhydrous dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography to afford the desired substituted 2-aminofuran.
IV. The Classical Approach: Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is a long-established method for the formation of furans from α-halo ketones and β-dicarbonyl compounds.[7][8] While a cornerstone of heterocyclic chemistry, its direct application for the synthesis of 2-aminofurans is not straightforward. The classical reaction conditions typically lead to furans with substitution patterns dictated by the starting dicarbonyl compound, which does not inherently possess an amino group at the desired position. To generate a 2-aminofuran via a Feist-Bénary type reaction, one would need to employ a β-dicarbonyl equivalent bearing a protected or masked amino group at the appropriate position, which adds steps to the overall synthetic sequence. Therefore, for the direct synthesis of 2-aminofurans, the previously discussed methods are generally more efficient and convergent.
V. Comparative Performance of Synthesis Methods
The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. Below is a comparative summary of the key performance indicators for the discussed methods.
| Method | Typical Yields | Reaction Conditions | Substrate Scope & Functional Group Tolerance | Advantages | Disadvantages |
| Multicomponent Reactions (MCRs) | Good to Excellent | Mild (often room temp. to reflux) | Broad, tolerates various functional groups.[9] | High atom economy, operational simplicity, rapid generation of complexity.[3] | Can sometimes lead to mixtures of products if reactivity is not well-controlled. |
| Iron-Catalyzed Synthesis | Good | Moderate (elevated temperatures) | Good tolerance for various functional groups.[4] | Use of an inexpensive and environmentally benign catalyst.[4] | May require higher temperatures and longer reaction times compared to other methods. |
| Gold-Catalyzed Synthesis | Good to Excellent | Mild (often room temp.) | Broad, with good functional group tolerance.[10] | High efficiency, mild reaction conditions, unique reactivity.[5][6] | The cost of the gold catalyst can be a significant drawback for large-scale synthesis. |
Conclusion
The synthesis of substituted 2-aminofurans is a dynamic field with a range of powerful methodologies at the disposal of the synthetic chemist. Multicomponent reactions stand out for their elegance and efficiency in rapidly assembling complex molecular architectures. Iron-catalyzed methods offer a robust and sustainable alternative, while gold-catalyzed syntheses provide access to unique and highly efficient transformations. The classical Feist-Bénary synthesis, while historically significant for furan synthesis in general, is less directly applicable to the preparation of 2-aminofurans. A thorough understanding of the mechanisms, scope, and limitations of each of these methods, as outlined in this guide, is paramount for the strategic design and successful execution of synthetic campaigns targeting this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron‐Catalyzed Synthesis of 2‐Aminofurans from 2‐Haloketones and Tertiary Amines or Enamines [ouci.dntb.gov.ua]
- 5. Gold-catalyzed synthesis of substituted 2-aminofurans via formal [4+1]-cycloadditions on 3-en-1-ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry
To the researchers, scientists, and drug development professionals navigating the complex landscape of molecular design, the selection of a core heterocyclic scaffold is a decision of paramount importance. The five-membered aromatic heterocycles, furan and thiophene, represent a classic bioisosteric pairing, offering subtle yet impactful variations in physicochemical properties that can profoundly influence a compound's pharmacological profile.[1] This guide provides an in-depth structural and electronic comparison of 2-amino-4,5-dimethylfuran-3-carbonitrile and its thiophene analog, 2-amino-4,5-dimethylthiophene-3-carbonitrile. Our objective is to furnish a comprehensive, data-driven analysis to inform rational drug design and scaffold selection.
The strategic replacement of a furan with a thiophene, or vice versa, can modulate a compound's metabolic stability, hydrogen bonding capability, and overall aromaticity, thereby fine-tuning its interaction with biological targets.[1] This comparative guide will delve into the synthesis, spectroscopic characterization, and crystallographic analysis of these two molecules, supported by computational insights, to provide a holistic understanding of their structural nuances.
I. Synthesis: Navigating Stability and Reactivity
The synthetic accessibility and stability of the target scaffold are primary considerations in any drug discovery program. Here, the furan and thiophene analogs present distinct challenges and advantages.
A. The Robustness of the Gewald Thiophene Synthesis
The synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile is readily achieved via the well-established Gewald reaction.[2][3][4] This one-pot, multicomponent reaction offers a reliable and efficient route to polysubstituted 2-aminothiophenes.[4]
Conceptual Workflow of the Gewald Reaction:
Caption: Workflow of the Gewald reaction for thiophene synthesis.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
-
Reagents: 3-Methyl-2-butanone, malononitrile, elemental sulfur, morpholine, and ethanol.
-
Procedure:
-
To a stirred solution of 3-methyl-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add morpholine (0.5 eq) as a basic catalyst.
-
Heat the mixture at reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.[1]
-
This protocol's reliability and the stability of the thiophene product make it a favored approach in medicinal chemistry.
B. The Challenge of 2-Aminofuran Synthesis
In contrast, the synthesis of this compound presents greater challenges due to the inherent instability of the 2-aminofuran scaffold.[1] The lower aromaticity of the furan ring leads to increased reactivity and a propensity for decomposition.[1] A common synthetic route involves the cyclization of a γ-ketonitrile.
Experimental Protocol: General Synthesis of a Substituted 2-Aminofuran
-
Reagents: A suitable γ-ketonitrile and a base (e.g., sodium ethoxide).
-
Procedure:
-
Dissolve the γ-ketonitrile in a suitable solvent, such as ethanol.
-
Treat the solution with a base like sodium ethoxide at room temperature.
-
Monitor the reaction closely by TLC.
-
Upon completion, the product is often used immediately in the subsequent synthetic step without isolation to prevent decomposition.[1]
-
The judicious choice of reaction conditions and immediate use of the product are critical for successfully incorporating the 2-aminofuran moiety.
II. Spectroscopic Analysis: Unveiling Electronic Differences
Spectroscopic techniques provide invaluable insights into the electronic environment and functional groups of the furan and thiophene analogs.
| Spectroscopic Data | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | This compound (Predicted) |
| IR (KBr, cm⁻¹) | 3438, 3345 (N-H str), 2164 (C≡N str) | ~3400-3300 (N-H str), ~2200 (C≡N str) |
| ¹H NMR (CDCl₃, δ ppm) | 4.60 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃), 2.07 (s, 3H, CH₃) | Expected downfield shift of NH₂ protons vs. thiophene |
| ¹³C NMR (CDCl₃, δ ppm) | 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3 | Expected shifts influenced by the electronegative oxygen |
Analysis of Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The characteristic N-H stretching vibrations of the primary amine and the sharp C≡N stretch of the nitrile group are readily identifiable in both compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons provide a more nuanced comparison. Due to the higher electronegativity of oxygen compared to sulfur, the furan ring is more electron-withdrawing.[1] This is expected to deshield the protons of the amino group in the furan analog, leading to a downfield shift in its ¹H NMR spectrum compared to the thiophene derivative.
III. Crystallographic and Structural Insights: A Tale of Two Heteroatoms
Key Structural Differences:
| Feature | Furan Ring | Thiophene Ring |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity | Higher | Lower |
| Aromaticity | Lower | Higher |
| Bond Angles (approx.) | C-O-C ~107° | C-S-C ~92° |
| Hydrogen Bonding | Oxygen is a stronger hydrogen bond acceptor.[1] | Sulfur is a weaker hydrogen bond acceptor.[1] |
The greater aromaticity of thiophene is attributed to the better overlap of sulfur's 3p orbitals with the carbon p orbitals in the π-system.[5] This increased aromaticity contributes to the greater stability of the thiophene ring.
Visualizing the Structural Comparison:
Caption: Comparative properties of furan and thiophene analogs.
IV. Computational Chemistry: Predicting Molecular Properties
In the absence of experimental crystallographic data for the furan analog, computational methods such as Density Functional Theory (DFT) can provide valuable predictive insights into its geometry, electronic structure, and reactivity.
Proposed Computational Workflow:
Caption: A typical DFT workflow for structural and electronic analysis.
Expected Computational Outcomes:
-
Geometry: DFT calculations would likely confirm the planarity of the heterocyclic rings and provide precise bond lengths and angles, highlighting the differences arising from the distinct covalent radii of oxygen and sulfur.
-
Electronic Properties: NBO analysis would quantify the charge distribution, confirming the greater electron-withdrawing nature of the furan ring. FMO analysis would reveal differences in the HOMO-LUMO energy gaps, correlating with their relative reactivities. MEP maps would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.
V. Conclusion: A Strategic Choice for Drug Discovery
The comparative analysis of this compound and its thiophene counterpart underscores that neither scaffold is universally superior.[1] The choice is a strategic one, dictated by the specific goals of the drug discovery program.
-
2-Amino-4,5-dimethylthiophene-3-carbonitrile offers a robust, stable, and synthetically accessible platform. Its higher aromaticity translates to greater metabolic stability, a desirable trait for many drug candidates.
-
This compound , while more synthetically challenging due to its lower stability, provides a more reactive scaffold. This increased reactivity can be advantageous in certain synthetic transformations. Furthermore, the stronger hydrogen bond accepting capability of the furan oxygen may offer unique opportunities for target engagement.
This guide has provided a framework for understanding the key structural and electronic differences between these two important heterocyclic systems. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of novel therapeutics.
References
A Methodological Guide to Validating the Antimicrobial Spectrum of 2-Amino-4,5-dimethylfuran-3-carbonitrile
This guide provides a comprehensive, methodological framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of the novel compound, 2-Amino-4,5-dimethylfuran-3-carbonitrile. As of the current literature, specific antimicrobial data for this molecule is not widely available. Therefore, this document serves as a robust, experience-driven protocol for its systematic evaluation, comparing its potential efficacy against established antimicrobial agents.
The furan ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, present in numerous compounds with diverse and potent biological activities.[1][2][3] Furan derivatives have been recognized for a wide array of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[4][5] The inherent reactivity and structural characteristics of the furan nucleus often contribute to enhanced metabolic stability and improved drug-receptor interactions.[1] This established precedent provides a strong rationale for investigating the antimicrobial potential of novel furan-based molecules like this compound.
This guide is structured to provide not just a sequence of steps, but the scientific causality behind each experimental choice, ensuring a self-validating and trustworthy methodological approach.
Foundational Strategy: Designing the Validation Workflow
The primary objective is to determine the compound's breadth of activity (spectrum) and its potency (concentration-dependent effect). This is achieved by quantifying the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a curated panel of clinically relevant microorganisms. The experimental design is grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), which ensures reproducibility and comparability of results.[6][7]
The overall workflow is visualized below. This systematic process ensures that all critical parameters, from initial material preparation to final data interpretation, are rigorously controlled.
Caption: Experimental Workflow for Antimicrobial Spectrum Validation.
Experimental Protocols: A Step-by-Step Guide
Adherence to standardized protocols is critical for generating reliable and reproducible data. The following sections detail the methodologies for determining MIC and MBC values.
Selection of Microbial Panel and Reference Compounds
The choice of microorganisms is designed to probe the compound's activity against a diverse set of pathogens, representing different cell wall structures and resistance mechanisms.
-
Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi (Yeast): Candida albicans (ATCC 90028)
-
Reference Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a comparator for antibacterial activity.
-
Fluconazole: A common azole antifungal agent used as a comparator for anti-yeast activity.
-
Protocol for Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10]
Materials:
-
This compound (Test Compound)
-
Reference compounds (Ciprofloxacin, Fluconazole)
-
Dimethyl Sulfoxide (DMSO) for solubilization
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi
-
Sterile 96-well U-bottom microtiter plates
-
Selected microbial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. The reference antibiotics should be prepared according to CLSI guidelines.[6] The key is to ensure complete solubilization.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Repeat this process for each reference compound in separate rows.
-
-
Inoculation: Add 10 µL of the final diluted inoculum (from step 2) to each well, bringing the final volume to 110 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no compound).
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing the highest concentration of DMSO used, broth, and inoculum to ensure the solvent has no antimicrobial effect.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[11][12]
Protocol for MBC/MFC Determination
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[10] This test distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% kill) on the subculture agar plate.
Data Presentation and Interpretation
Organizing the results in a clear, tabular format is essential for direct comparison. The following tables present hypothetical data to illustrate how the performance of this compound would be evaluated.
Table 1: Hypothetical MIC Values (µg/mL) of Test and Reference Compounds
| Microorganism | Type | This compound | Ciprofloxacin | Fluconazole |
| S. aureus ATCC 29213 | Gram-Positive | 8 | 0.5 | N/A |
| E. faecalis ATCC 29212 | Gram-Positive | 16 | 1 | N/A |
| E. coli ATCC 25922 | Gram-Negative | 64 | 0.015 | N/A |
| P. aeruginosa ATCC 27853 | Gram-Negative | >256 | 0.25 | N/A |
| C. albicans ATCC 90028 | Fungi (Yeast) | 32 | N/A | 0.5 |
| N/A: Not Applicable |
Table 2: Hypothetical MBC/MFC Values (µg/mL) and Interpretation
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 8 | 16 | 2 | Bactericidal |
| E. faecalis | 16 | 128 | 8 | Bacteriostatic |
| C. albicans | 32 | 64 | 2 | Fungicidal |
Interpretation Logic:
-
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal or fungicidal .
-
An MBC/MIC ratio of > 4 suggests bacteriostatic or fungistatic activity.
Based on this hypothetical data, this compound would be interpreted as having moderate activity against Gram-positive bacteria and some fungi, but poor activity against Gram-negative bacteria. Its effect on S. aureus would be deemed bactericidal, while its effect on E. faecalis would be primarily inhibitory.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. pdb.apec.org [pdb.apec.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 12. idexx.dk [idexx.dk]
The Efficacy of 2-Amino-4,5-dimethylfuran-3-carbonitrile in Organic Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-aminofuran-3-carbonitriles have emerged as valuable synthons, prized for their reactivity and utility in constructing more complex molecular architectures. This guide provides an in-depth technical comparison of the efficacy of a key representative of this class, 2-Amino-4,5-dimethylfuran-3-carbonitrile , with its principal heterocyclic analogues: 2-amino-4,5-dimethylthiophene-3-carbonitrile and 2-amino-4,5-dimethylpyrrole-3-carbonitrile.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic accessibility, reactivity, stability, and downstream applications of these compounds, supported by experimental data and detailed protocols to inform rational synthetic design.
Introduction: The Utility of 2-Amino-3-carbonitrile Heterocycles
The 2-amino-3-carbonitrile motif embedded within a five-membered heterocyclic ring is a powerful scaffold in organic synthesis. The vicinal amino and cyano groups offer a rich platform for a variety of chemical transformations, most notably the construction of fused pyrimidine rings, which are prevalent in biologically active molecules. The choice of the heteroatom (oxygen, sulfur, or nitrogen) within the five-membered ring profoundly influences the electronic properties, stability, and reactivity of the molecule, thereby dictating its suitability for specific synthetic applications.
This compound stands out due to the inherent reactivity of the furan ring. Furan possesses a lower resonance energy (~16 kcal/mol) compared to thiophene (~29 kcal/mol) and benzene (~36 kcal/mol), rendering it more susceptible to reactions that involve dearomatization.[1] This heightened reactivity can be advantageous, allowing for transformations under milder conditions. However, this comes at the cost of reduced stability, a critical consideration in multistep syntheses.[2]
This guide will objectively compare the furan-based synthon with its thiophene and pyrrole counterparts, providing a framework for selecting the optimal building block for a given synthetic challenge.
Comparative Synthesis and Accessibility
The synthesis of these heterocycles is most commonly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation.
Synthesis of this compound
Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile: The Gewald Reaction
The Gewald reaction is the cornerstone for the synthesis of 2-aminothiophenes.[5][6] This robust and versatile multicomponent reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] This method is highly efficient and allows for the facile generation of a wide range of substituted 2-aminothiophenes.
Synthesis of 2-Amino-4,5-dimethylpyrrole-3-carbonitrile
The synthesis of 2-aminopyrroles can also be achieved through multicomponent reactions, often involving isocyanides or nitroepoxides.[5][7] These methods provide access to diverse pyrrole structures, although the direct synthesis of the 4,5-dimethyl-3-carbonitrile derivative requires specific starting materials. An alternative approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[6]
Comparative Synthesis Data
| Feature | This compound | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 2-Amino-4,5-dimethylpyrrole-3-carbonitrile |
| Primary Synthetic Route | Multicomponent Condensation / Thorpe-Ziegler | Gewald Reaction | Multicomponent Reaction / Paal-Knorr |
| Typical Starting Materials | 3-hydroxy-2-butanone, malononitrile, base | 2-butanone, malononitrile, sulfur, base | 2,3-butanedione, malononitrile, amine/ammonia |
| Reported Yield | Moderate to High (Varies with substrate) | High (up to 97% reported for similar compounds)[8] | Moderate to High (Varies with MCR components)[9] |
| Reaction Conditions | Generally mild, can be base-catalyzed. | Base-catalyzed, often requires heating or mechanochemical activation.[8] | Can be acid or base-catalyzed, sometimes requires elevated temperatures.[6] |
| Key Advantages | Utilizes readily available starting materials. | Highly efficient, reliable, and well-established. | Provides access to the nitrogen-containing core. |
| Key Disadvantages | Product can be less stable. | Use of elemental sulfur. | May require more specialized starting materials for specific substitution patterns. |
Reactivity and Stability: A Head-to-Head Comparison
The choice between these synthons often hinges on their reactivity and stability profiles.
Electrophilic Aromatic Substitution
The electron-donating amino group strongly activates all three heterocyclic rings towards electrophilic aromatic substitution, predominantly at the C5 position. However, the inherent reactivity of the rings differs significantly.
-
2-Aminofuran: The furan ring is the most reactive towards electrophiles due to its lower aromaticity and more diene-like character.[2] This can be a double-edged sword, as it allows for reactions under mild conditions but can also lead to over-reaction or decomposition.
-
2-Aminothiophene: The thiophene ring is less reactive than furan but more reactive than benzene. The sulfur atom is less effective at delocalizing its lone pair of electrons compared to the oxygen in furan, resulting in a more stable aromatic system.[2]
-
2-Aminopyrrole: The pyrrole ring is highly activated towards electrophilic substitution, often more so than furan, due to the greater ability of the nitrogen atom to stabilize the intermediate cation.
Reactivity Order: Pyrrole > Furan > Thiophene
Stability
A crucial practical consideration is the stability of the synthons themselves.
-
2-Aminofurans , particularly those lacking electron-withdrawing groups, are often unstable and prone to decomposition or polymerization, especially under acidic conditions.[2] This can complicate their isolation, purification, and storage.
-
2-Aminothiophenes are generally stable, crystalline solids that are easily handled and stored, making them more user-friendly in a laboratory setting.[2]
-
2-Aminopyrroles exhibit moderate stability, generally being more stable than their furan counterparts but potentially less robust than the thiophenes.
Stability Order: Thiophene > Pyrrole > Furan
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of the thiophene analogue and a subsequent downstream reaction are provided below. A representative protocol for the furan analogue is also described based on general multicomponent reaction principles.
Experimental Workflow: Synthesis of Heterocyclic Scaffolds
Caption: Comparative workflow for the synthesis of 2-aminothiophene and 2-aminofuran synthons.
Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile via Gewald Reaction[8]
This protocol utilizes a solvent-free and efficient ball-milling technique.
Materials:
-
2-Butanone
-
Malononitrile
-
Elemental Sulfur
-
Basic catalyst (e.g., piperidine or morpholine)
-
Planetary Ball Mill with stainless steel vials and balls
Procedure:
-
Place equimolar amounts of 2-butanone, malononitrile, and elemental sulfur into a stainless steel vial of a planetary ball mill.
-
Add a catalytic amount of the base (e.g., 5-10 mol%).
-
The ratio of the ball weight to the reagent weight should be approximately 5:1.
-
Close the vials and place them in the planetary ball mill.
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is obtained and can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).
Expected Yield: High (up to 97% for similar compounds under these conditions).[8]
Protocol 2: Representative Synthesis of this compound
This is a general protocol based on common multicomponent syntheses of 2-aminofurans.
Materials:
-
3-Hydroxy-2-butanone (acetoin)
-
Malononitrile
-
Base (e.g., triethylamine or piperidine)
-
Solvent (e.g., ethanol or DMF)
Procedure:
-
Dissolve equimolar amounts of 3-hydroxy-2-butanone and malononitrile in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Expected Yield: Moderate to good, highly dependent on the specific substrate and reaction conditions.
Downstream Applications: Synthesis of Fused Pyrimidines
A primary application of these synthons is the construction of fused pyrimidine systems, such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.
Reaction Pathway to Fused Pyrimidines
References
- 1. scribd.com [scribd.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy [mdpi.com]
- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 2-Amino-4,5-dimethylfuran-3-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Versatility of the Furan Scaffold
The furan ring system is a cornerstone in medicinal chemistry, forming the basic skeleton of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives are integral to a variety of therapeutic agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][2] The unique electronic and structural properties of the furan nucleus make it a privileged scaffold for the design of novel therapeutic agents. This guide focuses on the biological evaluation of novel compounds synthesized from a specific and promising starting material: 2-Amino-4,5-dimethylfuran-3-carbonitrile. While direct and extensive research on this particular scaffold is emerging, we will draw upon established methodologies and comparative data from structurally related compounds to provide a comprehensive framework for its biological assessment.
Anticancer Activity: A Primary Focus
A significant area of investigation for novel heterocyclic compounds, including furan derivatives, is their potential as anticancer agents. The following sections detail the comparative analysis of these compounds and the experimental protocols for their evaluation.
Comparative Analysis of Anticancer Activity
While specific data for derivatives of this compound is still developing, we can infer potential efficacy by examining related pyrimidine-5-carbonitrile and other furan derivatives. These studies provide a benchmark for evaluating novel compounds. For instance, certain pyrimidine-5-carbonitrile derivatives have shown potent cytotoxic activities against various cancer cell lines, with some exhibiting IC50 values in the low micromolar and even nanomolar range, comparable to or exceeding the efficacy of established drugs like Erlotinib and Doxorubicin.[3][4]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |
| Pyrano[3,2-c]quinoline-3-carbonitrile | A-549 (Lung) | 35 | - | - | [4] |
| Pyrimidine-5-carbonitrile Derivative | Colo 205 (Colon) | 1.66 | Erlotinib | - | [3] |
| Pyrimidine-5-carbonitrile Derivative | Colo 205 (Colon) | 1.83 | Erlotinib | - | [3] |
This table presents a comparative overview of the anticancer activity of structurally related compounds to provide a baseline for evaluating novel derivatives of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess the cytotoxic potential of novel compounds.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity: A Broad Spectrum of Potential
Derivatives of furan and related heterocyclic systems have consistently demonstrated promising antimicrobial properties.[1][6] The evaluation of novel compounds derived from this compound for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical step in their biological profiling.
Comparative Analysis of Antimicrobial Activity
Studies on fused pyrimidine derivatives have shown significant activity against a range of bacterial and fungal strains.[6] For instance, certain benzofuranyl fused pyrimidines have exhibited potent antimicrobial effects. The minimum inhibitory concentration (MIC) is a key parameter for comparison.
| Compound Type | Microorganism | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) | Citation |
| Fused Pyrimidine | Staphylococcus aureus | - | - | - | [6] |
| Fused Pyrimidine | Escherichia coli | - | - | - | [6] |
| Fused Pyrimidine | Candida albicans | - | - | - | [6] |
This table will be populated with specific MIC values upon the availability of direct research on this compound derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Flow for Antimicrobial Screening:
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 6. Synthesis, in Vivo Anti-inflammatory, and in Vitro Antimicrobial Activity of New 5-Benzofuranyl Fused Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 2-Amino-4,5-dimethylfuran-3-carbonitrile and its Synthetic Precursors
Introduction
2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan derivative, a class of heterocyclic compounds that form the core structure of many pharmaceuticals, natural products, and functional materials.[1] The unique arrangement of an amino group, a nitrile group, and two methyl substituents on the furan ring makes it a valuable building block in medicinal chemistry and organic synthesis. Verifying the successful synthesis of such target molecules is paramount, and this relies on a meticulous comparison of the product's spectroscopic signature against those of its starting materials.
This technical guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 2,3-butanedione and malononitrile. We will explore how Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) provide a cohesive and definitive validation of the chemical transformation. The causality behind the selection of each experimental protocol and the interpretation of the resulting data are explained to provide a comprehensive and self-validating analytical workflow.
Synthetic Pathway: A Base-Catalyzed Cyclocondensation
The synthesis of this compound is efficiently achieved through a base-catalyzed cyclocondensation reaction. This process is analogous in principle to aspects of the Gewald reaction, which is well-known for synthesizing 2-aminothiophenes.[2][3] In our case, an α-dicarbonyl compound, 2,3-butanedione, reacts with an active methylene compound, malononitrile. The reaction is typically facilitated by a basic catalyst, such as piperidine or triethylamine, which promotes the initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic furan ring. The removal of a water molecule is the thermodynamic driving force for the final aromatization step.
Caption: Reaction scheme for the synthesis of the target furan.
Experimental Methodologies
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Piperidine is selected as an effective basic catalyst for this type of condensation.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-butanedione (10 mmol, 0.86 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (0.5 mL) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
Protocol 2: Spectroscopic Analysis Workflow
The following workflow ensures a comprehensive and multi-faceted characterization of the precursors and the final product. Each technique provides complementary information, leading to an unambiguous structural confirmation.
Caption: General workflow for spectroscopic characterization.
Comparative Spectroscopic Analysis
The core of product validation lies in identifying the disappearance of precursor functional groups and the emergence of new signals corresponding to the product's structure.
FT-IR Spectroscopy: Tracking Functional Group Transformation
FT-IR spectroscopy is the first line of analysis to confirm the key functional group changes during the reaction. The transformation is evident from the loss of the carbonyl (C=O) group from 2,3-butanedione and the appearance of the primary amine (N-H) and furan ring (C-O-C) vibrations in the product.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 2,3-Butanedione | ~1715 (s, sharp) | Strong C=O stretch of the α-dicarbonyl. |
| Malononitrile | ~2260 (s, sharp) | C≡N stretch.[4] |
| ~2900-3000 (m) | C-H stretches of the CH₂ group. | |
| This compound | ~3400, ~3300 (m, two bands) | Asymmetric and symmetric N-H stretches of the primary amine group.[5] |
| ~2210 (s, sharp) | C≡N stretch, often shifted to a lower wavenumber due to conjugation with the furan ring.[4][6] | |
| ~1640 (s) | N-H bending (scissoring) vibration.[5] | |
| ~1250 (s) | Asymmetric C-O-C stretch, characteristic of the furan ring. |
The most compelling evidence from FT-IR is the complete disappearance of the intense C=O signal around 1715 cm⁻¹ and the concurrent appearance of the two N-H stretching bands, unequivocally signaling the conversion of the ketone into the amine-substituted furan.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides precise information about the chemical environment of protons in the molecules. The simplicity of the precursor spectra contrasts sharply with the product's spectrum, confirming the formation of a new, less symmetric molecular framework.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2,3-Butanedione | ~2.35 | Singlet | 6H | Two equivalent -CH₃ groups. |
| Malononitrile | ~3.50 | Singlet | 2H | -CH₂- group. |
| This compound | ~4.70 | Broad Singlet | 2H | -NH₂ protons. |
| ~2.25 | Singlet | 3H | -CH₃ group at C5. | |
| ~2.05 | Singlet | 3H | -CH₃ group at C4. |
The ¹H NMR data powerfully validates the structure. The single peak for the six equivalent protons in 2,3-butanedione is replaced by two distinct singlets for the two methyl groups in the product, indicating they are now in different chemical environments on the furan ring.[7] The appearance of a broad singlet around 4.70 ppm is characteristic of the amino protons.
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
¹³C NMR spectroscopy tracks the fate of the carbon backbone. It confirms the formation of the furan ring and the presence of all seven carbon atoms in their expected electronic environments.
| Compound | Approximate Chemical Shift (δ, ppm) | Assignment |
| 2,3-Butanedione | ~197 | C=O carbon. |
| ~29 | -CH₃ carbon. | |
| Malononitrile | ~113 | C≡N carbon. |
| ~25 | -CH₂- carbon. | |
| This compound | ~158 | C2 (-C-NH₂). |
| ~145 | C5 (-C-CH₃). | |
| ~118 | C4 (-C-CH₃). | |
| ~115 | C≡N carbon. | |
| ~85 | C3 (-C-CN). | |
| ~12 | C5--CH₃ carbon. | |
| ~10 | C4--CH₃ carbon. |
The ¹³C NMR spectrum provides a detailed map of the product's carbon framework. The downfield carbonyl signal (~197 ppm) of the precursor is absent, while new signals appear for the sp²-hybridized carbons of the furan ring.[8][9] Notably, the chemical shifts for C2, C3, C4, and C5 are distinct, confirming the substituted furan structure.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compounds, offering the final piece of evidence for the successful reaction. The molecular ion peak (M⁺) of the product should correspond to the combined mass of the reactants minus the mass of a water molecule.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) |
| 2,3-Butanedione | C₄H₆O₂ | 86.09 | 86 |
| Malononitrile | C₃H₂N₂ | 66.06 | 66 |
| This compound | C₇H₈N₂O | 136.15 | 136 |
Reaction Mass Balance: 86.09 (C₄H₆O₂) + 66.06 (C₃H₂N₂) - 18.02 (H₂O) = 134.13 g/mol . Note: The integer mass will be 136, corresponding to the most common isotopes.
The detection of a molecular ion peak at m/z = 136 for the product provides definitive proof of the condensation reaction.[10] Further analysis of the fragmentation pattern can offer additional structural confirmation.[11][12]
Conclusion
The comprehensive spectroscopic analysis presented in this guide demonstrates a robust and self-validating methodology for confirming the synthesis of this compound from its precursors, 2,3-butanedione and malononitrile. Each analytical technique—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—provides a unique and complementary piece of the structural puzzle. The disappearance of precursor signals, such as the carbonyl stretch in FT-IR, and the appearance of new, characteristic product signals, like the amine N-H stretches and distinct methyl group resonances in NMR, collectively build an unassailable case for the successful chemical transformation. This multi-technique approach ensures the highest level of scientific integrity and is an essential workflow in modern chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-4,5-dimethyl-3-furancarbonitrile | C7H8N2O | CID 290220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]
- 12. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Amino-4,5-dimethylfuran-3-carbonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Amino-4,5-dimethylfuran-3-carbonitrile (CAS No. 5117-88-4), a compound whose handling requires meticulous attention to detail. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Profile: Understanding the "Why" Behind the "How"
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified with the following hazards:
These classifications, specifically as an Acute Toxicity Category 4 substance for oral, dermal, and inhalation routes, dictate the stringent personal protective equipment (PPE) and handling requirements necessary to mitigate risk during disposal.[2] The nitrile functional group and the furan ring also warrant careful consideration of chemical incompatibilities to prevent dangerous reactions within waste containers.
Table 1: Hazard and Safety Information for this compound
| Property | Information | Source |
| CAS Number | 5117-88-4 | |
| Molecular Formula | C₇H₈N₂O | |
| GHS Hazard Statements | H302, H312, H332 | [1][2] |
| Signal Word | Warning | [2] |
| Required PPE | Dust mask type N95 (US), Eyeshields, Gloves |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations, as outlined by governing bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6] The following protocol is a comprehensive guide to ensure compliance and safety.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Due to the compound's toxicity profile, the following PPE is mandatory when handling waste containing this compound:
-
Eye Protection: Chemical safety goggles are essential to protect against accidental splashes.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.
-
Respiratory Protection: When handling the solid compound or in situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator is required to prevent inhalation.
-
Body Protection: A lab coat must be worn to protect against skin contact.[7]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[8]
-
Dedicated Waste Container: All waste contaminated with this compound, including unused solid material, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and rinsate from cleaning contaminated glassware, must be collected in a dedicated, clearly labeled hazardous waste container.[9][10]
-
Solid vs. Liquid Waste: Solid and liquid waste streams should be kept separate.[8][11]
-
Incompatible Materials: Do not mix this waste with incompatible chemicals. Specifically, keep it segregated from strong acids, bases, and oxidizing agents.[11][12]
Step 3: Containerization and Labeling - Clear Communication for Safety
Hazardous waste containers must be appropriate for the type of waste and clearly labeled to ensure safe handling and disposal.[3][11][13]
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid.[9] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][11] The label should also include the date of accumulation and the associated hazards (e.g., "Toxic").[12]
Step 4: Accumulation and Storage - Safe and Compliant Temporary Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][13]
-
Storage Location: The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Secondary Containment: The waste container should be placed in secondary containment to capture any potential leaks or spills.[8]
-
Container Closure: Keep the waste container closed at all times except when adding waste.[3][13]
Step 5: Final Disposal - The Professional Hand-off
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[9][14]
-
Licensed Disposal Vendor: The disposal of this hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14][15]
-
Waste Pickup: Follow your institution's procedures to request a hazardous waste pickup.[10][13]
-
Documentation: Complete all required hazardous waste manifests or disposal forms accurately and completely.[10][16]
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Cleanup: For a small spill of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.[12] The area should then be decontaminated, and all cleanup materials disposed of as hazardous waste.[15][17] For larger spills, evacuate the area and contact your institution's EHS department immediately.[15]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
-
In all cases of exposure, seek immediate medical attention. [2]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal Workflow Diagram
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific practice.
References
- 1. chemical-label.com [chemical-label.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. odu.edu [odu.edu]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. benchchem.com [benchchem.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. benchchem.com [benchchem.com]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. epa.gov [epa.gov]
- 17. wcu.edu [wcu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-4,5-dimethylfuran-3-carbonitrile
This guide provides essential safety and logistical information for the handling of 2-Amino-4,5-dimethylfuran-3-carbonitrile (CAS No. 5117-88-4). As researchers and drug development professionals, a deep understanding of a compound's hazard profile is the foundation of a robust safety culture. This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence to ensure the well-being of laboratory personnel and the integrity of your research. The protocols described herein are designed to be self-validating systems, grounded in established safety principles.
Hazard Assessment: Understanding the Risks
This compound is classified as an acutely toxic substance. The primary hazards, as defined by the Globally Harmonized System (GHS), establish the necessary level of precaution.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]
The presence of the nitrile functional group warrants caution, as related compounds can pose additional risks.[2] Furthermore, the toxicological properties of many specialized research chemicals have not been exhaustively investigated, making a conservative approach to safety prudent.[3] Therefore, all work should be conducted under the assumption that the compound may present unknown hazards.[4]
Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions must be performed in a properly functioning and certified chemical fume hood.[5][6] This is non-negotiable due to its classification as harmful if inhaled (H332).[1]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure.
Eye and Face Protection
Standard laboratory practice dictates that eye protection is mandatory.[8] For this compound, the minimum requirement is:
-
Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles should be worn at all times when handling the compound in any form.[9]
-
Face Shield: When there is a significant risk of splashing or aerosol generation (e.g., during spill cleanup or when handling larger quantities), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[4][9]
Skin and Body Protection
Given the H312 "Harmful in contact with skin" classification, preventing dermal exposure is a primary objective.[1]
-
Gloves (Hand Protection): Disposable nitrile gloves are the standard for providing incidental splash protection against a wide range of chemicals.[4][9][10] However, it is crucial to understand their limitations.
-
Selection: Select nitrile gloves with a minimum thickness of 4-5 mil for routine operations.[11][12]
-
Integrity: Always inspect gloves for tears or punctures before use.
-
Immediate Disposal: Thin nitrile gloves are for splash protection only. If direct contact occurs, remove and discard the gloves immediately and wash your hands thoroughly.[12] Never reuse disposable gloves.[12][13]
-
Cross-Contamination: Be mindful of cross-contamination. Remove gloves before leaving the laboratory or touching common surfaces like doorknobs, keyboards, and phones.[12]
-
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect skin and personal clothing.[8][9] The lab coat must be fully buttoned with sleeves rolled down.
-
Full Body Protection: Long pants and closed-toe, closed-heel shoes are mandatory for all laboratory work and provide a final barrier against spills.[8][9][11]
Respiratory Protection
As stated, a chemical fume hood is the primary means of respiratory protection. A respirator should not be necessary for routine handling if engineering controls are used correctly. However, a respirator may be required under specific circumstances:
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator is necessary.[5][9]
-
Specific Procedures: If a specific, non-routine procedure carries a high risk of aerosolization and cannot be contained within a fume hood, a risk assessment may indicate the need for respiratory protection.
-
Selection: A minimum of a dust mask (N95) is recommended for handling the solid. For higher-risk scenarios, an air-purifying respirator with organic vapor and particulate cartridges would be appropriate. All respirator use requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[9]
Operational Plans: PPE in Practice
The following table summarizes the recommended PPE for different laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Disposable Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Work in a Chemical Fume Hood or ventilated enclosure. N95 dust mask as a secondary precaution. |
| Preparing Solutions | Chemical Splash Goggles | Disposable Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Work in a Chemical Fume Hood. |
| Conducting Reaction | Chemical Splash Goggles | Disposable Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Work in a Chemical Fume Hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) | Chemical-Resistant Apron over Lab Coat, Long Pants, Closed-Toe Shoes | Required: NIOSH-approved air-purifying respirator with appropriate cartridges.[5][9] |
Procedural Guidance
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE before beginning any task.
Caption: PPE selection workflow based on task-specific hazards.
Emergency Spill Response
Immediate and correct action during a spill is critical to mitigating exposure.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and call your institution's emergency response team.
-
Assess the Spill: For minor spills (<100 mL of dilute solution or a few grams of solid) inside a chemical fume hood that you are trained to handle:
-
Don the appropriate spill cleanup PPE as outlined in the table above.
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit). Do not use combustible materials like paper towels for large liquid spills.
-
Carefully scoop the absorbed material and contaminated solids into a designated hazardous waste container.[5]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]
-
-
Report: Report all spills to your supervisor and your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.[6][7]
-
Waste Segregation: Use a dedicated, clearly labeled hazardous waste container for all solid and liquid waste containing this compound.[2][6] The container must be made of a compatible material (e.g., HDPE) and have a secure lid.[6]
-
Labeling: The waste label must include the full chemical name, CAS number, the words "Hazardous Waste," and an indication of the hazards (e.g., "Toxic").[6]
-
Contaminated PPE: All disposable PPE, such as gloves and bench paper, that comes into contact with the compound must be collected in a designated hazardous waste bag for disposal.[6][14]
-
Pickup: Under no circumstances should this waste be poured down the drain or placed in the regular trash.[14][15] Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[6]
By integrating this guidance into your laboratory's standard operating procedures, you can build a framework of safety that protects researchers while enabling scientific progress. Always consult your institution's specific chemical hygiene plan and EHS department for additional guidance.
References
- 1. chemical-label.com [chemical-label.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 8. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. westlab.com.au [westlab.com.au]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
